LDN-209929 dihydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(2-chloro-7-methoxyacridin-9-yl)sulfanylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2OS.2ClH/c1-21-12-4-6-16-14(10-12)17(22-8-2-7-19)13-9-11(18)3-5-15(13)20-16;;/h3-6,9-10H,2,7-8,19H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCCOXNODBCCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2SCCCN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Quinazolinone-Based ALK2 Inhibitors
A Note on Nomenclature: The compound "LDN-209929 dihydrochloride" does not appear in the reviewed scientific literature. It is highly probable that this is a typographical variation of other well-documented ALK2 inhibitors from the same chemical series, such as LDN-193189 or LDN-212854. This guide will focus on the established mechanism of action for this class of potent quinazolinone and pyrazolo[1,5-a]pyrimidine-based ALK2 inhibitors.
Executive Summary
Compounds such as LDN-193189 and LDN-212854 are potent and selective small-molecule inhibitors of Activin receptor-like kinase 2 (ALK2), a type I bone morphogenetic protein (BMP) receptor. Their mechanism of action is centered on the competitive inhibition of the ALK2 kinase domain, preventing the phosphorylation of downstream signaling mediators and thereby modulating cellular processes controlled by the BMP pathway. This targeted inhibition has shown therapeutic potential in diseases driven by aberrant ALK2 signaling, most notably in fibrodysplasia ossificans progressiva (FOP).
Primary Molecular Target: Activin Receptor-Like Kinase 2 (ALK2)
The principal molecular target of this inhibitor class is the serine/threonine kinase domain of ALK2, also known as ACVR1 (Activin A receptor, type I). ALK2 is a transmembrane receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3] Gain-of-function mutations in the gene encoding ALK2 are the primary cause of the rare genetic disorder fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification.[4][5][6]
Molecular Mechanism of Action: ATP-Competitive Inhibition
LDN-193189 and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the ALK2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation and phosphorylation of downstream substrates.[2][7][8]
Binding Mode: Crystallographic studies have revealed the precise binding mode of these inhibitors within the ALK2 kinase domain.[2][8][9] Key interactions include:
-
Hinge Region Interaction: The core structure of the inhibitor, typically a pyrazolo[1,5-a]pyrimidine or quinazolinone, forms a crucial hydrogen bond with the hinge residue His286 of ALK2.[2][9]
-
Hydrophobic Interactions: The inhibitor occupies a central hydrophobic pocket, making van der Waals contacts with residues such as Val214, Val222, Leu263, and Leu343.[2]
-
Water-Mediated Bonds: Water-mediated hydrogen bonds are often formed between the inhibitor and key residues like Lys235 and Glu248, which are part of the catalytic machinery of the kinase.[2][8][9] The specific pattern of these water-mediated interactions contributes to the selectivity of the inhibitors for ALK2 over other closely related kinases.[8]
Some quinazolinone-based inhibitors can adopt alternate "flipped" binding modes within the ALK2 active site, which can influence their potency and selectivity.[9][10]
Downstream Signaling Pathway: Inhibition of BMP/SMAD Signaling
The binding of a BMP ligand (such as BMP7) to a complex of type I (e.g., ALK2) and type II BMP receptors initiates a signaling cascade.[1][11] The type II receptor phosphorylates and activates the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[1][11][12][13] These phosphorylated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes.
By inhibiting ALK2, compounds like LDN-193189 block the phosphorylation of SMAD1/5/8, thereby preventing the downstream signaling cascade.[12][14] This leads to a reduction in the transcription of BMP-responsive genes.
Quantitative Data
The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Lower values indicate higher potency.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| LDN-193189 | ALK1 | 0.8 | [12][15][16] |
| ALK2 | 0.8 - 5 | [12][14][15][16] | |
| ALK3 | 5.3 - 30 | [12][14][15][16] | |
| ALK6 | 16.7 | [12][15][16] | |
| ALK4 | ~300 | [17] | |
| ALK5 | ~500 | [17][18] | |
| LDN-212854 | ALK1 | 2.4 | [19] |
| ALK2 | 1.3 | [19] | |
| ALK5 | >10,000 | [20] | |
| Dorsomorphin | ALK2 | ~100 | [21] |
| ALK3 | - | ||
| ALK6 | - |
| | AMPK (Ki) | 109 |[22][23] |
Table 2: Cellular Activity
| Compound | Assay | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| LDN-193189 | BMP4-mediated SMAD1/5/8 activation | 5 | C2C12 | [12] |
| ALK2 transcriptional activity | 5 | C2C12 | [12][18] | |
| ALK3 transcriptional activity | 30 | C2C12 | [12][18] |
| LDN-212854 | BMP7-induced SMAD1/5/8 phosphorylation | 37 | BMPR2-/- cells |[19] |
Experimental Protocols
A. In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ALK2.
Methodology:
-
Reagent Preparation: Recombinant purified ALK2 kinase is prepared in a kinase assay buffer.[24][25][26] A suitable substrate, such as casein, and ATP are also prepared in the same buffer.[24][25] The test inhibitor is serially diluted to various concentrations.
-
Reaction Initiation: The ALK2 enzyme, substrate, and test inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.[24][25]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-120 minutes) to allow for substrate phosphorylation.[24][25]
-
Detection: The extent of phosphorylation is measured. This can be done through various methods, such as:
-
Radiometric Assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.[20]
-
Luminescence-based Assay (e.g., ADP-Glo™): This method quantifies the amount of ADP produced during the kinase reaction. The remaining ATP is depleted, and the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the initial kinase activity.[24][25][26]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
B. Zebrafish Dorsalization Assay
This in vivo assay is a phenotypic screen used to identify inhibitors of the BMP signaling pathway. Inhibition of BMP signaling during early zebrafish development disrupts dorsoventral patterning, leading to a "dorsalized" phenotype.[2][21][27]
Methodology:
-
Embryo Collection: Zebrafish embryos are collected shortly after fertilization.[27]
-
Compound Exposure: Embryos are placed in a multi-well plate and exposed to various concentrations of the test compound starting at an early developmental stage (e.g., 2-4 cell stage, 0.75 hours post-fertilization).[27]
-
Incubation: The embryos are incubated at a controlled temperature (e.g., 26-28°C) for 24 hours.[27][28]
-
Phenotypic Analysis: After 24 hours, the embryos are examined under a microscope for morphological changes indicative of dorsalization. A concentration-dependent increase in the severity of dorsalization is a hallmark of BMP pathway inhibition.[21]
C. FOP Mouse Model for In Vivo Efficacy
To test the therapeutic potential of ALK2 inhibitors, genetically engineered mouse models that recapitulate the human FOP disease are used. These models often carry a conditional gain-of-function mutation in the ALK2 gene (e.g., ACVR1 R206H).[4][29][30]
Methodology:
-
Model Induction: Heterotopic ossification (HO) is induced in the mice, typically through a muscle pinch injury or injection of an activating agent.[5][30]
-
Inhibitor Administration: The ALK2 inhibitor or a vehicle control is administered to the mice, often via oral gavage or intraperitoneal injection, either prophylactically (before injury) or therapeutically (after injury).[5][12][19]
-
Monitoring: The mice are monitored for the formation of heterotopic bone.
-
Quantification of HO: At the end of the study, the extent of HO is quantified using methods like micro-computed tomography (µCT), which provides a 3D image and volume measurement of the ectopic bone.[5] A significant reduction in HO volume in the inhibitor-treated group compared to the vehicle group indicates in vivo efficacy.
References
- 1. Specific activation of Smad1 signaling pathways by the BMP7 type I receptor, ALK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. An ALK2 inhibitor, BLU-782, prevents heterotopic ossification in a mouse model of fibrodysplasia ossificans progressiva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a potent and ALK2 selective bone morphogenetic protein receptor (BMP) inhibitor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: StructureâActivity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - American Chemical Society - Figshare [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. stemcell.com [stemcell.com]
- 16. LDN193189 GMP | LDN193189 (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. medchemexpress.com [medchemexpress.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Development of an ALK2-biased BMP type I receptor kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Structure Activity Relationship Study of Dorsomorphin Analogs Identifies Selective VEGF and BMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. worldwide.promega.com [worldwide.promega.com]
- 26. ALK2 Kinase Enzyme System [worldwide.promega.com]
- 27. Utilizing zebrafish embryos to reveal disruptions in dorsoventral patterning - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Acvr1 Conditional Knockin | Publication | genOway [genoway.com]
- 30. ifopa.org [ifopa.org]
In-Depth Technical Guide: LDN-209929 Dihydrochloride as a Selective Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase) is a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. It specifically phosphorylates histone H3 at threonine 3 (H3T3ph), a crucial step for the proper localization and function of the Chromosomal Passenger Complex (CPC). The CPC is essential for accurate chromosome segregation and cytokinesis, making haspin a compelling target for anti-cancer drug development. LDN-209929 dihydrochloride has emerged as a potent and selective small molecule inhibitor of haspin kinase. This technical guide provides a comprehensive overview of LDN-209929, including its inhibitory activity, selectivity, the signaling pathway it modulates, and detailed experimental protocols for its characterization.
Introduction to Haspin Kinase and its Role in Mitosis
Haspin is a unique protein kinase that is activated during mitosis. Its primary substrate is histone H3, which it phosphorylates at the threonine 3 position (H3T3ph). This phosphorylation event serves as a docking site for the CPC, which comprises key proteins such as Aurora B kinase, INCENP, Survivin, and Borealin. The recruitment of the CPC to the centromere is critical for several mitotic processes, including the correction of erroneous kinetochore-microtubule attachments and the execution of the spindle assembly checkpoint. Dysregulation of haspin activity can lead to chromosomal instability, a hallmark of cancer. Therefore, inhibiting haspin presents a promising therapeutic strategy to induce mitotic arrest and cell death in rapidly dividing cancer cells.
This compound: A Potent and Selective Haspin Inhibitor
This compound is a small molecule inhibitor designed to target the ATP-binding pocket of haspin kinase.
In Vitro Inhibitory Activity
LDN-209929 is a potent inhibitor of haspin kinase with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.
| Kinase | IC50 (nM) | Reference |
| Haspin | 55 | [1][2] |
| DYRK2 | 9900 | [1][2] |
Kinase Selectivity Profile
High selectivity is a critical attribute for a therapeutic kinase inhibitor to minimize off-target effects. While a comprehensive kinome-wide scan for LDN-209929 is not publicly available, data from a precursor compound provides strong evidence of its selectivity. The precursor, at a concentration of 10 µM, inhibited only a small fraction of a 270-kinase panel by more than 90%. The IC50 values for the most potently inhibited off-target kinases were significantly higher than that for haspin, demonstrating a favorable selectivity window. The established 180-fold selectivity against the closely related kinase DYRK2 further underscores its specificity.[1][2]
Haspin Kinase Signaling Pathway
The signaling pathway involving haspin is central to the orchestration of mitosis.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize haspin inhibitors like LDN-209929.
In Vitro Haspin Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of haspin by quantifying the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., derived from the N-terminus of histone H3)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of LDN-209929 in DMSO.
-
In a reaction tube, combine the kinase reaction buffer, recombinant haspin kinase, and the histone H3 substrate.
-
Add the diluted LDN-209929 or DMSO (for control) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of LDN-209929 relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Assay for Histone H3 Threonine 3 Phosphorylation (Immunofluorescence)
This assay visualizes the effect of LDN-209929 on haspin activity within cells by detecting the levels of H3T3ph.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-histone H3 (Thr3)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., chamber slides or multi-well plates) and allow them to adhere overnight.
-
Treat the cells with various concentrations of LDN-209929 or DMSO (control) for a specified duration (e.g., 2-24 hours).
-
Fix the cells with the fixative solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary antibody against H3T3ph.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of H3T3ph staining per cell to determine the dose-dependent effect of LDN-209929.
References
LDN-209929 Dihydrochloride: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of LDN-209929 dihydrochloride, a potent and selective inhibitor of haspin kinase. The information is intended for researchers, scientists, and professionals involved in drug development and cell biology research.
Chemical Properties and Structure
This compound is a synthetic small molecule that has been identified as a highly selective inhibitor of haspin kinase.[1][2] It is an optimized analog of LDN-192960.[3]
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C17H19Cl3N2OS | [3] |
| Molecular Weight | 405.77 g/mol | [3] |
| CAS Number | 1784281-97-5 | [3] |
| Appearance | Solid | [3] |
| Color | Yellow to orange | [3] |
| Solubility | DMSO: 33.33 mg/mL (82.14 mM) | [3] |
| Storage | 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month. | [3] |
Chemical Structure
The chemical structure of LDN-209929 is characterized by a tricyclic fused ring system. The systematic name and SMILES string are provided below.
-
SMILES: NCCCSC1=C(C=C(Cl)C=C2)C2=NC3=CC=C(OC)C=C31.[H]Cl.[H]Cl[3]
A 2D representation of the chemical structure is essential for a complete understanding of its stereochemistry and functional groups.
Biological Activity and Mechanism of Action
Haspin Kinase Signaling Pathway
The activity of haspin kinase is tightly regulated during the cell cycle. It is activated in early mitosis, where it phosphorylates histone H3. This modification creates a binding site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The recruitment of the CPC to the centromeres is essential for proper chromosome segregation. The activity of haspin itself is regulated by upstream kinases such as Polo-like kinase 1 (Plk1).[6][7]
Caption: Mitotic signaling pathway involving Haspin kinase.
Experimental Protocols
This section details the methodologies for key experiments relevant to the study of this compound.
In Vitro Haspin Kinase Inhibition Assay (TR-FRET)
This protocol is adapted from a similar assay for the related compound LDN-192960 and is suitable for determining the IC50 of LDN-209929 against haspin kinase.[8]
Materials:
-
Recombinant MBP-Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP
-
Assay Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35
-
This compound serial dilutions
-
EDTA
-
Europium-labeled anti-Histone H3T3ph antibody
-
Streptavidin-APC
-
384-well white assay plates
Procedure:
-
Add 2 µL of this compound serial dilutions to the wells of a 384-well plate.
-
Prepare a kinase/substrate solution by mixing MBP-Haspin (final concentration 0.05 nM) and biotinylated H3(1-21) peptide (final concentration 0.1 µM) in assay buffer.
-
Add 3 µL of the kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration 200 µM).
-
Incubate the plate at room temperature for 10 minutes.
-
Terminate the reaction by adding 10 µL of 50 mM EDTA.
-
Add 10 µL of a detection mixture containing Europium-labeled anti-Histone H3T3ph antibody (2 nM) and Streptavidin-APC (40 nM).
-
Incubate for 2 hours at room temperature.
-
Measure the TR-FRET signal using a suitable plate reader.
Caption: Experimental workflow for the TR-FRET based kinase assay.
Cell Viability Assay
Cell viability can be assessed using various methods, including the CellTiter-Glo® Luminescent Cell Viability Assay.
Procedure Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dilution series of this compound.
-
Incubate for a specified period (e.g., 72-96 hours).
-
Add CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Data Presentation
The inhibitory activity of this compound and its selectivity are summarized in Table 2.
| Target Kinase | IC50 | Selectivity vs. Haspin | Source |
| Haspin | 55 nM | - | [1][2] |
| DYRK2 | 9.9 µM | 180-fold | [1] |
References
- 1. LDN-209929 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 2. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment. | Semantic Scholar [semanticscholar.org]
- 6. Polo‐like kinase‐1 triggers histone phosphorylation by Haspin in mitosis | EMBO Reports [link.springer.com]
- 7. Polo-like kinase-1 triggers histone phosphorylation by Haspin in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide on the Biological Impact of LDN-209929 Dihydrochloride and the Analysis of Histone H3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the molecular mechanisms of LDN-209929 dihydrochloride and a detailed exploration of histone H3 phosphorylation. While current research has not established a direct link between this compound and histone H3 phosphorylation, this document serves as a valuable resource for researchers in cellular signaling and drug development by independently detailing the known signaling pathways of LDN-209929 and the methodologies for studying the crucial epigenetic marker, phosphorylated histone H3.
Part 1: this compound - Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, specifically Activin receptor-like kinase 2 (ALK2).[1][2] The BMP signaling pathway is crucial for a multitude of cellular processes, including cell differentiation, proliferation, and apoptosis.[3]
The primary mechanism of action of LDN-209929 involves the inhibition of the BMP signaling cascade.[4] By binding to the ATP-binding pocket of the ALK2 kinase domain, LDN-209929 prevents the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8 (Smad1/5/8).[4][5][6] This inhibition effectively blocks the transduction of the BMP signal from the cell surface to the nucleus, thereby preventing the regulation of target gene expression.[6]
Signaling Pathway of this compound
Part 2: Histone H3 Phosphorylation - A Key Epigenetic Modification
Histone H3 phosphorylation is a dynamic post-translational modification that plays a critical role in regulating chromatin structure and gene expression.[7][8] This modification is implicated in diverse nuclear events, including transcriptional activation and chromosome condensation during mitosis.[9] Phosphorylation of histone H3 occurs on several serine and threonine residues, with phosphorylation at Serine 10 (H3S10) and Serine 28 (H3S28) being extensively studied.[9]
Signaling Pathways Leading to Histone H3 Phosphorylation
Multiple signaling pathways converge on the phosphorylation of histone H3. The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK/MSK pathway, are key regulators of H3 phosphorylation in response to extracellular signals like growth factors and stress.[10]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data illustrating the effect of a generic kinase inhibitor on Histone H3 phosphorylation levels. This data is representative of what could be obtained from the experimental protocols described below.
| Treatment Group | Concentration (µM) | Phospho-H3 (Ser10) Level (Relative to Control) | Total H3 Level (Relative to Control) |
| Vehicle Control | 0 | 1.00 ± 0.12 | 1.00 ± 0.08 |
| Kinase Inhibitor X | 0.1 | 0.65 ± 0.09 | 0.98 ± 0.07 |
| Kinase Inhibitor X | 1 | 0.23 ± 0.05 | 1.02 ± 0.09 |
| Kinase Inhibitor X | 10 | 0.08 ± 0.03 | 0.99 ± 0.06 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols for Analyzing Histone H3 Phosphorylation
Precise and reproducible experimental protocols are essential for the accurate assessment of histone H3 phosphorylation. The following sections detail the methodologies for Western Blotting, Chromatin Immunoprecipitation (ChIP), and Immunofluorescence.
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample.[11][12]
1. Cell Lysis and Protein Extraction:
-
Treat cells with the compound of interest.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[13]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[13]
3. SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a polyacrylamide gel.
4. Protein Transfer:
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for phosphorylated histone H3 (e.g., anti-phospho-H3S10) overnight at 4°C.[13]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
6. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[13]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or GAPDH).[13]
ChIP is a powerful technique used to investigate the association of specific proteins with particular genomic regions.[14][15]
1. Cross-linking:
-
Treat cells with formaldehyde to cross-link proteins to DNA.[14][16]
-
Quench the reaction with glycine.[17]
2. Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into smaller fragments using sonication or enzymatic digestion (e.g., micrococcal nuclease).[14]
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for phosphorylated histone H3 overnight at 4°C.[16][18]
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
4. Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin from the beads.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.[16]
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.[16]
6. DNA Analysis:
-
Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq).[14]
Immunofluorescence allows for the visualization of the subcellular localization of phosphorylated histone H3.[19][20]
1. Cell Preparation:
-
Grow cells on glass coverslips and apply experimental treatments.[20]
2. Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.[20]
-
Permeabilize the cell membranes with a detergent like Triton X-100 to allow antibody entry.[20]
3. Blocking and Antibody Incubation:
-
Block non-specific binding sites with a blocking solution (e.g., BSA or normal serum).
-
Incubate with the primary antibody against phosphorylated histone H3.
-
Wash with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody.
4. Counterstaining and Mounting:
-
Stain the nuclei with a DNA dye such as DAPI.[20]
-
Mount the coverslips onto microscope slides.
5. Imaging:
-
Visualize the fluorescent signal using a fluorescence or confocal microscope.[20] The intensity and localization of the signal provide information on the level and distribution of histone H3 phosphorylation.[21]
References
- 1. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What ALK2 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the bone morphogenetic protein pathway suppresses tumor growth through downregulation of epidermal growth factor receptor in MEK/ERK‐dependent colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bone Morphogenetic Protein Type I Receptor Antagonists Decrease Growth and Induce Cell Death of Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone phosphorylation: A chromatin modification involved in diverse nuclear events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Overview of Chromatin IP Assay Methodology | Cell Signaling Technology [cellsignal.com]
- 15. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 16. Chromatin Immunoprecipitation (ChIP) to Assay Dynamic Histone Modification in Activated Gene Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Histone H3 Antibody (ChIP Formulated) | Cell Signaling Technology [cellsignal.com]
- 19. Detection of histone H3 phosphorylation in cultured cells and tissue sections by immunostaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 21. researchgate.net [researchgate.net]
The Therapeutic Potential of Low-Dose Naltrexone (LDN) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Low-Dose Naltrexone (LDN), the administration of the opioid antagonist naltrexone at doses significantly lower than those used for opioid addiction treatment, has garnered increasing interest for its potential therapeutic applications in oncology. Preclinical and some clinical evidence suggest that LDN may modulate tumor growth and enhance the efficacy of conventional cancer therapies. This technical guide provides an in-depth overview of the current understanding of LDN's mechanism of action in cancer, focusing on its interaction with the Opioid Growth Factor (OGF) - OGF Receptor (OGFr) axis and its influence on key signaling pathways such as PI3K/Akt/mTOR. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of oncology drug development.
Introduction
Naltrexone is a non-selective opioid receptor antagonist approved for the treatment of opioid and alcohol dependence.[1] The use of naltrexone in low doses (typically 1-5 mg/day), referred to as Low-Dose Naltrexone (LDN), has been explored for a variety of conditions, including autoimmune diseases and, more recently, cancer.[2][3] The rationale for LDN's use in oncology stems from its paradoxical effect on the endogenous opioid system. While continuous, high-dose naltrexone blocks opioid receptors, intermittent, low-dose administration is proposed to cause a compensatory upregulation of endogenous opioids, such as Opioid Growth Factor (OGF), and their receptors (OGFr).[2] This upregulation is believed to mediate the anti-proliferative and immunomodulatory effects of LDN in the tumor microenvironment.[1]
Proposed Mechanisms of Action in Oncology
The antitumor effects of LDN are thought to be multifactorial, primarily revolving around the modulation of the OGF-OGFr axis and the subsequent impact on cancer cell signaling and the immune system.
The Opioid Growth Factor (OGF) - OGF Receptor (OGFr) Axis
The OGF-OGFr axis is an endogenous biological pathway that plays a crucial role in cell proliferation.[4] OGF, chemically identified as [Met⁵]-enkephalin, is a negative regulator of cell growth.[5] Its interaction with OGFr, a receptor found in numerous cancer cell lines, initiates a signaling cascade that leads to cell cycle arrest at the G1/S interface.[5][6]
LDN's intermittent blockade of OGFr is hypothesized to induce a rebound effect, leading to increased production of both OGF and OGFr.[2] This enhanced signaling of the OGF-OGFr axis is believed to be a primary mechanism behind LDN's anti-proliferative effects on cancer cells.
Modulation of Key Signaling Pathways
The OGF-OGFr axis exerts its anti-proliferative effects by influencing cyclin-dependent kinase inhibitors (CKIs). Studies have shown that OGF can upregulate the expression of p16 and/or p21, which in turn inhibits the activity of cyclin-dependent kinases (CDKs) necessary for the G1 to S phase transition in the cell cycle.[7][8] This leads to a halt in DNA synthesis and cell division.
Recent evidence suggests that LDN may also exert its anticancer effects by suppressing the PI3K/Akt/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11] In cervical cancer cells, LDN has been shown to reduce the expression of key components of this pathway, including PI3K, phosphorylated Akt (pAkt), and mTOR.[9][10]
Immunomodulatory Effects
LDN is also believed to have immunomodulatory properties. By transiently blocking opioid receptors on immune cells, LDN may lead to an increase in the production of inflammatory cytokines and enhance the function of immune cells such as T-cells, B-cells, and Natural Killer (NK) cells.[12] In colorectal cancer models, LDN has been shown to increase the presence of M1-type macrophages in the tumor microenvironment, which are associated with an anti-tumor immune response.[13]
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from key preclinical studies investigating the efficacy of LDN in various cancer models.
Table 1: In Vitro Efficacy of Low-Dose Naltrexone (LDN) on Cancer Cell Lines
| Cancer Type | Cell Line | LDN Concentration | Duration of Treatment | Observed Effect | Reference |
| Ovarian Cancer | SKOV-3 | 10⁻⁵ M | 48-120 hours (intermittent) | 28-42% inhibition of cell proliferation | [1] |
| Ovarian Cancer | SKOV-3 | 10⁻⁵ M (intermittent) + Cisplatin (0.01 µg/mL) | Not Specified | 21-42% reduction in cell number compared to LDN alone | [1] |
| Ovarian Cancer | SKOV-3 | 10⁻⁵ M (intermittent) + Taxol (10⁻⁹ M) | Not Specified | 36-61% reduction in cell number compared to LDN alone | [1] |
| Cervical Cancer | HeLa | 1.26 mg/mL | 48 hours | IC50 for inhibition of proliferation | [14] |
| Cervical Cancer | HeLa | 0.5 - 5 mg/mL | 48 hours | 17.27% - 95.47% inhibition of proliferation | [14] |
| Colorectal Cancer | HCT116 | 10 nM | 48 hours followed by 24-hour recovery | Significant increase in the sub-G1 (apoptotic) cell population | [14] |
| Hepatocellular Carcinoma | Hep G2 | 10⁻⁶ M | 72 hours | 43% reduction in cell number | [6] |
| Hepatocellular Carcinoma | Hep 3B | 10⁻⁶ M | 72 hours | 46% reduction in cell number | [6] |
Table 2: In Vivo Efficacy of Low-Dose Naltrexone (LDN) in Animal Models
| Cancer Type | Animal Model | LDN Dosage | Treatment Duration | Observed Effect | Reference |
| Ovarian Cancer | Nude mice with SKOV-3 xenografts | 0.1 mg/kg/day | 40 days | Significant reduction in tumor nodule number and weight | [14] |
| Ovarian Cancer | Nude mice with SKOV-3 xenografts | 0.1 mg/kg (with cisplatin) | Not Specified | Additive inhibitory effect on tumorigenesis | [1] |
| Colon Cancer | Nude mice with HCT116 xenografts | Not Specified | Not Specified | 39% reduction in the total number of tumor nodules | [14] |
| Neuroblastoma | A/Jax mice with S20Y xenografts | 0.1 mg/kg | Not Specified | Inhibition of tumor progression and invasion | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of LDN's therapeutic potential.
In Vitro Cell Proliferation (MTT Assay)
This protocol is adapted from studies on various cancer cell lines.[15]
-
Cell Seeding: Plate cancer cells (e.g., SKOV-3, HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium. Allow cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.
-
LDN Treatment: Prepare a stock solution of naltrexone hydrochloride in sterile water. On the day of treatment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁵ M). For intermittent treatment, replace the medium with LDN-containing medium for a specified period (e.g., 6 hours), then replace with fresh, drug-free medium. For continuous treatment, leave the LDN-containing medium on the cells for the duration of the experiment.
-
MTT Addition: At the desired time points (e.g., 24, 48, 72, 96 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Signaling Pathway Components
This protocol is a general guideline for assessing protein expression levels of the OGF-OGFr and PI3K/Akt/mTOR pathways.
-
Cell Lysis: After treatment with LDN, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include: anti-OGFr, anti-p16, anti-p21, anti-PI3K, anti-phospho-Akt (Ser473), anti-Akt, anti-mTOR, and anti-β-actin (as a loading control).
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Ovarian Cancer Xenograft Model
This protocol is based on the study by Donahue et al. (2011).[1]
-
Animal Model: Use female athymic nude mice (4-6 weeks old).
-
Tumor Cell Implantation: Inject 5 x 10⁶ SKOV-3 human ovarian cancer cells suspended in 0.2 mL of saline intraperitoneally into each mouse.
-
LDN Treatment: Begin treatment when tumors are established (e.g., 10 days post-implantation). Administer LDN (0.1 mg/kg) via daily intraperitoneal injections. Control groups should receive saline injections. For combination therapy studies, administer chemotherapeutic agents like cisplatin at their established effective doses.
-
Tumor Monitoring: Monitor the mice for signs of toxicity and measure body weight regularly. At the end of the study (e.g., 40 days), euthanize the mice.
-
Data Collection: Harvest and count all visible tumor nodules. Weigh the total tumor mass.
-
Immunohistochemistry: Fix tumor tissues in formalin and embed in paraffin for immunohistochemical analysis of markers for proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: The OGF-OGFr Signaling Pathway in Cancer Cells.
Caption: LDN's Inhibitory Effect on the PI3K/Akt/mTOR Pathway.
Caption: General Experimental Workflow for LDN in Oncology Research.
Conclusion and Future Directions
The available preclinical data suggest that Low-Dose Naltrexone holds promise as a potential therapeutic agent in oncology, both as a monotherapy and in combination with existing treatments. Its unique mechanism of action, centered on the OGF-OGFr axis and its influence on key cancer-related signaling pathways, offers a novel approach to cancer therapy. However, the translation of these findings into clinical practice requires further rigorous investigation.
Future research should focus on:
-
Conducting large-scale, randomized, placebo-controlled clinical trials to definitively establish the efficacy and safety of LDN in various cancer types.
-
Elucidating the precise molecular mechanisms by which the OGF-OGFr axis cross-talks with other critical signaling pathways, such as the PI3K/Akt/mTOR pathway.
-
Identifying predictive biomarkers to determine which patients are most likely to respond to LDN therapy.
-
Optimizing dosing and treatment schedules for different cancer types and in combination with various chemotherapeutic and immunotherapeutic agents.
This technical guide provides a foundational understanding of the therapeutic potential of LDN in oncology. It is intended to serve as a valuable resource for researchers and drug development professionals as they continue to explore this promising area of cancer research.
References
- 1. ebm-journal.org [ebm-journal.org]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. wjgnet.com [wjgnet.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. molbiolcell.org [molbiolcell.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. Low-dose naltrexone plays antineoplastic role in cervical cancer progression through suppressing PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. omed.osteopathic.org [omed.osteopathic.org]
- 13. researchgate.net [researchgate.net]
- 14. Low-Dose Naltrexone as an Adjuvant in Combined Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ultra-low dose naltrexone.science: Topics by Science.gov [science.gov]
In Vitro Characterization of LDN-209929 Dihydrochloride: A Technical Guide to its Enzymatic Activity as a Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro enzymatic characterization of LDN-209929 dihydrochloride, a potent and selective inhibitor of Haspin kinase. Contrary to potential associations with other compounds in the "LDN" series that target the Bone Morphogenetic Protein (BMP) signaling pathway, LDN-209929 is a distinct molecule that targets a key regulator of mitosis. This document details its enzymatic activity, selectivity, the relevant signaling pathway, and comprehensive experimental protocols for its characterization.
Executive Summary
This compound has been identified as a potent and selective small molecule inhibitor of Haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis.[1][2][3][4] Its mechanism of action involves the direct inhibition of Haspin's catalytic activity, thereby preventing the phosphorylation of its primary substrate, Histone H3 at threonine 3 (H3T3).[4][5][6] This inhibition disrupts the mitotic checkpoint and can lead to mitotic catastrophe in proliferating cells, making Haspin an attractive target in oncology research.[5][7] This guide summarizes the key quantitative data regarding LDN-209929's inhibitory potency and provides detailed methodologies for its in vitro characterization.
Quantitative Data: Inhibitory Activity of LDN-209929
The inhibitory potency of LDN-209929 has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The compound demonstrates high potency against Haspin kinase and significant selectivity over other kinases, such as Dual-specificity tyrosine-regulated kinase 2 (DYRK2).[1][2][3][4]
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 | Reference |
| LDN-209929 | Haspin | 55 | 180-fold | [1][2][3][4] |
| LDN-209929 | DYRK2 | 9900 | - | [4] |
Haspin Kinase Signaling Pathway
Haspin kinase plays a critical role in ensuring the proper segregation of chromosomes during mitosis. Its activity is tightly regulated, peaking during mitosis.[4][8] Upstream kinases such as Polo-like kinase 1 (Plk1) and Cyclin-dependent kinase 1 (Cdk1) are involved in the phosphorylation and activation of Haspin.[3] Once active, Haspin phosphorylates Histone H3 at threonine 3 (H3T3).[4][9] This phosphorylation event creates a docking site for the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase, localizing it to the centromeres.[10] The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint.[7] LDN-209929, by inhibiting Haspin, prevents H3T3 phosphorylation and disrupts this entire downstream cascade.
Experimental Protocols
The following sections detail the methodologies for key in vitro experiments to characterize the enzymatic activity of LDN-209929 against Haspin kinase.
In Vitro Radiometric Kinase Assay for Haspin
This protocol is a representative method for determining the IC50 value of an inhibitor against Haspin kinase by measuring the incorporation of radioactive phosphate into a substrate.
Workflow Diagram:
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 protein or a peptide substrate (e.g., H3 (1-21))
-
This compound
-
[γ-33P]-ATP
-
Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
Phosphoric acid (0.5%)
-
P81 phosphocellulose filter paper
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the kinase reaction buffer. Include a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the diluted LDN-209929 or DMSO control.
-
Enzyme and Substrate Addition: Add recombinant Haspin kinase and the Histone H3 substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the [γ-33P]-ATP solution. The final ATP concentration should be at or near the Km for Haspin.
-
Incubation: Incubate the reaction plate at room temperature for a defined period (e.g., 40 minutes).
-
Reaction Termination: Stop the reaction by adding 0.5% phosphoric acid.
-
Substrate Capture: Spot an aliquot of the reaction mixture from each well onto a P81 phosphocellulose filter mat.
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-33P]-ATP.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of LDN-209929 relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
ADP-Glo™ Luminescence-Based Kinase Assay
This is a non-radioactive alternative that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Materials:
-
Haspin Kinase Enzyme System (containing Haspin kinase, Histone H3 peptide substrate, and reaction buffer)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
This compound
-
ATP
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in a white multi-well plate. This includes the Haspin kinase, Histone H3 substrate, kinase reaction buffer, ATP, and serial dilutions of LDN-209929 (or DMSO control).
-
Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the IC50 value as described for the radiometric assay.
Conclusion
This compound is a valuable tool compound for studying the biological roles of Haspin kinase. Its high potency and selectivity make it suitable for in vitro studies aimed at understanding the mechanisms of mitotic regulation and for investigating Haspin as a potential therapeutic target. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of LDN-209929 and other potential Haspin inhibitors.
References
- 1. Roles and regulation of Haspin kinase and its impact on carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roles and regulation of Haspin kinase and its impact on carcinogenesis [air.unimi.it]
- 3. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. air.unimi.it [air.unimi.it]
- 5. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Unraveling the Cellular Impact of LDN-209929 Dihydrochloride: A Preliminary Technical Overview
Currently, there is a notable absence of publicly available scientific literature, experimental data, and established signaling pathways specifically associated with the compound designated as LDN-209929 dihydrochloride. Extensive searches of scholarly databases and scientific repositories have not yielded specific information regarding its mechanism of action or cellular effects.
This lack of available data prevents the compilation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The scientific community has not yet published studies that would provide the necessary information to fulfill the comprehensive requirements of this topic.
Researchers, scientists, and drug development professionals interested in the cellular effects of novel compounds are encouraged to consult internal research and development documentation if this is a proprietary molecule. For publicly funded research, it is advisable to monitor scientific conferences, preprint servers, and peer-reviewed journals for the initial disclosure of data related to this compound.
In the absence of specific data for this compound, this guide will present a generalized framework and hypothetical examples of how such a technical whitepaper would be structured, should the information become available. This will include templates for data presentation and examples of signaling pathway diagrams that are commonly used in cellular biology and drug development research.
Hypothetical Data Presentation
Should quantitative data on this compound's cellular effects be published, it would be crucial to organize it in a clear and comparative manner. Below are example tables that could be used to summarize such findings.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | [Data Not Available] | [Data Not Available] |
| A549 | Lung Carcinoma | [Data Not Available] | [Data Not Available] |
| HCT116 | Colon Carcinoma | [Data Not Available] | [Data Not Available] |
| HeLa | Cervical Cancer | [Data Not Available] | [Data Not Available] |
Caption: This table would summarize the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines at different time points, providing a comparative view of its cytotoxic potency.
Table 2: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Treatment Group | Fold Change vs. Control | p-value |
| Caspase-3 | LDN-209929 (10 µM) | [Data Not Available] | [Data Not Available] |
| Bcl-2 | LDN-209929 (10 µM) | [Data Not Available] | [Data Not Available] |
| Bax | LDN-209929 (10 µM) | [Data Not Available] | [Data Not Available] |
Caption: This table would present the modulation of key apoptosis-regulating proteins in a specific cell line following treatment with this compound, indicating its potential to induce programmed cell death.
Hypothetical Experimental Protocols
Detailed methodologies are the cornerstone of reproducible scientific research. The following are examples of how experimental protocols for studying a novel compound like this compound would be described.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 and 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Hypothetical Visualization of Cellular Pathways
Diagrams are essential for illustrating the complex interactions within cellular signaling pathways. Below are examples of how such diagrams could be created using the DOT language for Graphviz, assuming this compound is found to modulate specific pathways.
Hypothetical MAPK/ERK Signaling Pathway Inhibition by LDN-209929
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by LDN-209929.
Hypothetical Experimental Workflow for Target Identification
Caption: A potential experimental workflow for identifying cellular targets of LDN-209929.
As research on this compound progresses and data becomes publicly accessible, a comprehensive technical guide will be an invaluable resource for the scientific community. It will be essential to continuously monitor for new publications to provide an accurate and in-depth understanding of this compound's cellular effects.
Methodological & Application
Application Notes and Protocols for LDN-209929 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-209929 dihydrochloride is a potent and highly selective small molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein) kinase. Haspin kinase plays a crucial role in the proper alignment of chromosomes during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph). Inhibition of Haspin kinase by LDN-209929 disrupts this critical mitotic event, leading to chromosome misalignment, mitotic arrest, and ultimately, apoptosis in rapidly dividing cells. These application notes provide a detailed protocol for the use of this compound in cell culture to study its effects on the cell cycle and mitotic progression.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of Haspin kinase, preventing the phosphorylation of its substrate, histone H3, at threonine 3.[1] This phosphorylation is a key step in the recruitment of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is essential for correcting improper microtubule-kinetochore attachments and ensuring proper chromosome segregation. By inhibiting H3T3 phosphorylation, LDN-209929 disrupts CPC localization, leading to defects in chromosome alignment, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and subsequent cell death, often through apoptosis. This targeted mechanism makes LDN-209929 a valuable tool for cancer research, particularly for tumors characterized by high rates of proliferation.
Signaling Pathway
Caption: Mechanism of action of LDN-209929 in disrupting mitotic progression.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available data. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Parameter | Value | Notes |
| IC₅₀ (Haspin Kinase) | 55 nM | In vitro biochemical assay.[2] |
| IC₅₀ (DYRK2) | 9.9 µM | Demonstrates >180-fold selectivity over DYRK2.[2] |
| Molecular Weight | 405.77 g/mol | Dihydrochloride salt. |
| Appearance | Yellow to orange solid | |
| Solubility | DMSO: ≥ 33.33 mg/mL (82.14 mM) | May require warming and sonication. Use freshly opened DMSO as it is hygroscopic. |
| Storage (Solid) | 4°C, sealed, away from moisture | |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.06 mg of this compound in 1 mL of DMSO.
-
Vortex and gently warm the solution (e.g., in a 37°C water bath) to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Experimental Workflow for Cell-Based Assays
Caption: General workflow for treating cells with LDN-209929 and subsequent analysis.
Western Blot Analysis of Histone H3 Phosphorylation
This protocol is designed to detect the inhibition of Haspin kinase activity by measuring the levels of its direct substrate, phosphorylated histone H3 at threonine 3 (p-H3T3).
Materials:
-
HeLa or other rapidly proliferating cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
LDN-209929 stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Rabbit anti-Total Histone H3
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Allow cells to adhere overnight. Treat the cells with a dose range of LDN-209929 (e.g., 0, 10, 50, 100, 500 nM) for 24 hours. A positive control for mitotic arrest, such as nocodazole (100 ng/mL), can be included.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Prepare samples with equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer. Boil for 5 minutes and load onto an SDS-PAGE gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-H3T3 (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again three times with TBST.
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
Immunofluorescence Staining for Mitotic Defects
This protocol allows for the visualization of mitotic spindles and chromosome alignment to assess the phenotypic effects of LDN-209929 treatment.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
LDN-209929 stock solution
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.25% in PBS
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: Mouse anti-α-tubulin
-
Alexa Fluor-conjugated anti-mouse secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with LDN-209929 (e.g., 100 nM) for 24 hours as described above.
-
Fixation and Permeabilization: Wash cells with PBS. Fix with 4% PFA for 15 minutes at room temperature. Wash twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Wash twice with PBS. Block with 1% BSA in PBST for 30 minutes. Incubate with anti-α-tubulin antibody (diluted in blocking solution) for 1 hour at room temperature.
-
Secondary Antibody and Counterstaining: Wash three times with PBST. Incubate with the Alexa Fluor-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. Wash three times with PBST. Counterstain with DAPI (1 µg/mL) for 5 minutes.
-
Mounting and Imaging: Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Microscopy: Visualize the cells using a fluorescence microscope. Acquire images to assess spindle morphology and chromosome alignment. Look for an increase in the mitotic index and the presence of misaligned chromosomes in LDN-209929-treated cells.
Expected Results
Treatment of rapidly dividing cells with LDN-209929 is expected to yield the following results:
-
A dose-dependent decrease in the phosphorylation of histone H3 at threonine 3, as measured by Western blot.
-
An increase in the percentage of cells in the G2/M phase of the cell cycle, detectable by flow cytometry analysis of DNA content.
-
An increased mitotic index, with a higher proportion of cells displaying condensed chromosomes.
-
Immunofluorescence imaging will reveal defects in chromosome alignment at the metaphase plate and the formation of abnormal mitotic spindles.
-
At higher concentrations or longer incubation times, an increase in markers of apoptosis (e.g., cleaved caspase-3, Annexin V staining) is anticipated.
References
Application Notes and Protocols for LDN-209929 Dihydrochloride in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of haspin kinase.[1][2][3] Haspin is a serine/threonine kinase that plays a crucial role in the regulation of mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][4][5] This phosphorylation event is essential for the proper alignment of chromosomes during cell division.[4] Inhibition of haspin kinase leads to mitotic defects and can suppress the proliferation of cancer cells, making it an attractive target for cancer therapy.[4][5][6]
These application notes provide a comprehensive guide for the utilization of this compound in cell-based assays to probe its effects on haspin kinase activity and cellular phenotypes.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of haspin kinase. By binding to the kinase, it prevents the phosphorylation of its downstream target, histone H3, at threonine 3. This disruption of a key mitotic signaling event leads to defects in chromosome segregation and can induce cell cycle arrest and apoptosis in proliferating cells.[4][6]
Figure 1: Simplified signaling pathway of haspin kinase and the inhibitory action of LDN-209929.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| IC50 (Haspin Kinase) | 55 nM | [1][2][3] |
| Selectivity | 180-fold over DYRK2 | [1][2] |
| Molecular Weight | 405.77 g/mol | [2] |
Experimental Protocols
A. Reagent Preparation
1. This compound Stock Solution:
-
This compound is a solid that is soluble in DMSO.[2]
-
To prepare a 10 mM stock solution, dissolve 4.06 mg of this compound in 1 mL of high-quality, anhydrous DMSO.
-
Gentle warming and sonication may be required to ensure complete dissolution.[2]
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
2. Cell Culture Media and Reagents:
-
Use appropriate cell culture medium supplemented with fetal bovine serum (FBS) and antibiotics as recommended for the chosen cell line.
-
Have standard cell culture reagents such as trypsin-EDTA, PBS, and counting solution readily available.
B. Cell Line Selection
The choice of cell line is critical for a successful assay. Proliferating cancer cell lines are generally good models due to their reliance on proper mitotic progression.
-
HeLa (Cervical Cancer): A commonly used cell line in cell cycle studies.
-
HCT-116 (Colorectal Carcinoma): Frequently used in cancer drug screening.[6]
-
MDA-MB-231 (Breast Cancer): Another relevant cancer cell line for inhibitor studies.[6][7]
-
HeLa cells overexpressing myc-Haspin: These cells provide a robust signal for H3T3 phosphorylation that is independent of the cell cycle stage, making them ideal for inhibitor screening.[4]
C. Cell-Based Assay for Measuring Inhibition of Histone H3 Phosphorylation
This protocol describes a cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the levels of phosphorylated histone H3 at threonine 3 (p-H3-Thr3) following treatment with LDN-209929.
Figure 2: Workflow for a cell-based ELISA to measure p-H3-Thr3 levels.
Materials:
-
Selected cell line
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the chosen cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of LDN-209929 in cell culture medium. A typical concentration range to start with would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of LDN-209929.
-
Incubation: Incubate the plate for a predetermined time. A 2-hour incubation is often sufficient to see an effect on histone phosphorylation.[4]
-
Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 100 µL of permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the anti-p-H3-Thr3 antibody in blocking buffer according to the manufacturer's recommendations.
-
Remove the blocking buffer and add 100 µL of the diluted primary antibody to each well.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the HRP-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the cells five times with PBS.
-
Add 100 µL of TMB substrate to each well and incubate until a blue color develops.
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no primary antibody).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the normalized absorbance against the logarithm of the LDN-209929 concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value.
-
D. Alternative and Confirmatory Assays
-
Immunofluorescence Microscopy: This method allows for the visualization of p-H3-Thr3 levels in individual cells and can provide qualitative confirmation of the ELISA results. The protocol is similar to the ELISA up to the primary antibody step, after which a fluorescently labeled secondary antibody is used. Nuclei are counterstained with DAPI.
-
Western Blotting: To confirm the specificity of the p-H3-Thr3 signal, cell lysates can be prepared from treated and untreated cells and analyzed by Western blotting using the anti-p-H3-Thr3 antibody. A total histone H3 antibody should be used as a loading control.
-
Cell Viability/Proliferation Assays: To assess the downstream effects of haspin inhibition, cell viability assays (e.g., XTT, MTT) or proliferation assays can be performed after longer incubation times (e.g., 24, 48, 72 hours) with LDN-209929.[6]
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Insufficient washing, non-specific antibody binding, or too high antibody concentration. | Increase the number and duration of wash steps. Optimize blocking conditions and antibody concentrations. |
| Low Signal | Insufficient cell number, low primary antibody concentration, or inactive HRP substrate. | Optimize cell seeding density. Titrate the primary antibody. Use fresh substrate. |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure uniform cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate. |
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin. All work should be conducted in a well-ventilated area.
References
- 1. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Haspin Kinase | TargetMol [targetmol.com]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 6. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LDN-209929 Dihydrochloride in Haspin Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN-209929 dihydrochloride is a potent and selective inhibitor of haspin kinase, a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis. Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3ph), a key event for the recruitment of the chromosomal passenger complex (CPC) to the centromere. Inhibition of haspin kinase leads to mitotic defects and cell cycle arrest, making it a promising target for anti-cancer drug development. These application notes provide detailed protocols for utilizing this compound to study haspin kinase inhibition in biochemical and cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity
| Target Kinase | IC50 (nM) | Selectivity vs. DYRK2 |
| Haspin | 55[1][2][3][4] | 180-fold[1][2][3] |
| DYRK2 | 9900[1][4] | - |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₇ClN₂OS · 2HCl |
| Molecular Weight | 405.77 g/mol [1] |
| Appearance | Solid[1] |
| Solubility | DMSO: ≥ 33.33 mg/mL (82.14 mM)[1] |
| Storage (Solid) | -20°C for 3 years |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month[1] |
Signaling Pathway
Haspin kinase plays a critical role in ensuring proper chromosome segregation during mitosis. Its primary known substrate is histone H3. The phosphorylation of histone H3 at threonine 3 by haspin is a prerequisite for the centromeric localization of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase. The CPC is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint.
Experimental Protocols
In Vitro Haspin Kinase Assay
This protocol is designed to determine the IC50 value of this compound against recombinant haspin kinase.
Workflow Diagram:
Materials:
-
Recombinant human haspin kinase
-
Histone H3 (1-21) peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare LDN-209929 Dilutions: Prepare a serial dilution of this compound in kinase buffer. The final concentrations should range from 1 nM to 100 µM.
-
Enzyme and Inhibitor Incubation: Add 2.5 µL of the diluted LDN-209929 or vehicle (DMSO) to the wells of a 384-well plate. Add 2.5 µL of recombinant haspin kinase (final concentration ~1-5 ng/µL) to each well. Incubate for 10 minutes at room temperature.
-
Initiate Kinase Reaction: Add 5 µL of a solution containing the histone H3 peptide substrate (final concentration ~0.2 µg/µL) and ATP (final concentration ~10 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Measurement of Histone H3 Phosphorylation
This protocol measures the ability of this compound to inhibit haspin kinase activity in a cellular context by quantifying the levels of phosphorylated histone H3 at threonine 3.
Workflow Diagram:
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in fresh culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24 hours at 37°C in a CO₂ incubator.
-
Cell Fixation and Permeabilization: Wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes. Wash again with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation: Incubate the cells with the primary antibody (anti-phospho-H3T3) diluted in blocking buffer overnight at 4°C. The next day, wash the cells with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the cells with PBS. Add the HRP substrate and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Haspin Inhibition
This protocol is used to visualize the decrease in histone H3 phosphorylation at threonine 3 in cells treated with this compound.
Materials:
-
Cancer cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Thr3), Rabbit anti-Total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (anti-phospho-H3T3 and anti-total H3 as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and then add the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Densitometry can be used to quantify the band intensities and determine the relative levels of H3T3 phosphorylation.
References
Application of LDN-209929 dihydrochloride in mitotic arrest studies.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
LDN-209929 dihydrochloride is a potent and selective small molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a pivotal role in the regulation of mitosis. Haspin's primary mitotic function is the phosphorylation of histone H3 at threonine 3 (H3T3ph), a crucial signaling event for the proper alignment of chromosomes at the metaphase plate. By targeting Haspin, LDN-209929 disrupts this key mitotic process, leading to defects in chromosome segregation and ultimately inducing mitotic arrest. This makes LDN-209929 a valuable tool for studying the mechanisms of mitotic progression and a potential therapeutic agent in oncology.
Mechanism of Action
Haspin kinase activity is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromeres during mitosis. The CPC, which includes Aurora B kinase, is a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint. Haspin-mediated phosphorylation of histone H3 at Thr3 creates a binding site for the CPC subunit Survivin, thus ensuring the correct localization and function of the CPC.
LDN-209929, by inhibiting Haspin kinase, prevents the phosphorylation of histone H3 at Thr3. This abrogation of a critical mitotic signal leads to the mislocalization of the CPC, resulting in improper kinetochore-microtubule attachments, failure of chromosome alignment, and a prolonged activation of the spindle assembly checkpoint, culminating in mitotic arrest.[1][2]
Applications in Research and Drug Development
-
Mitotic Arrest Studies: LDN-209929 can be utilized to synchronize cell populations in mitosis for detailed investigation of cell cycle-dependent processes.
-
Target Validation: As a selective inhibitor, it serves as a chemical probe to validate Haspin kinase as a therapeutic target in various cancer types.
-
Synergy Studies: LDN-209929 can be used in combination with other anti-cancer agents, such as microtubule-targeting drugs or other kinase inhibitors, to explore potential synergistic effects.[3][4]
-
High-Content Screening: Its ability to induce a clear mitotic phenotype makes it suitable for high-content screening assays to identify novel components of the mitotic machinery or to screen for drug resistance mechanisms.
Quantitative Data
The following tables summarize the in vitro efficacy of LDN-209929 and the cellular effects of a structurally related Haspin inhibitor, CHR-6494.
| Compound | Target | IC50 (nM) | Selectivity vs. DYRK2 |
| This compound | Haspin Kinase | 55 | 180-fold |
| Cell Line | Treatment | Concentration | Effect on Cell Cycle |
| HeLa | CHR-6494 | 300 nM | Delayed mitotic entry, extended G2 phase.[5] |
| U2OS | CHR-6494 | 600 nM | Delayed interphase progression.[5] |
| Breast Cancer Cell Lines | CHR-6494 | 1000 nM | Significant increase in MPM-2 positive (mitotic) cells.[1] |
Experimental Protocols
Protocol 1: Induction and Verification of Mitotic Arrest
Objective: To induce mitotic arrest in cultured cells using LDN-209929 and to verify the arrest by analyzing the inhibition of histone H3 phosphorylation at threonine 3.
Materials:
-
This compound
-
Cell culture medium and supplements
-
HeLa or U2OS cells
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Histone H3 (Thr3)
-
Secondary antibody: Fluorescently labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa or U2OS cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to final concentrations ranging from 100 nM to 1 µM. Add the treatment medium to the cells and incubate for 16-24 hours. Include a DMSO-only control.
-
Fixation: After incubation, remove the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-phospho-Histone H3 (Thr3) antibody in the blocking solution according to the manufacturer's recommendation. Incubate the cells with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Cells arrested in mitosis will exhibit condensed chromosomes (visible with DAPI), and a dose-dependent decrease in the phospho-Histone H3 (Thr3) signal is expected with increasing concentrations of LDN-209929.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with LDN-209929.
Materials:
-
This compound
-
Cell culture medium and supplements
-
HeLa or other suitable cancer cell lines
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of LDN-209929 (e.g., 100 nM, 500 nM, 1 µM) for 24 hours. Include a DMSO-only control.
-
Cell Harvesting: Harvest the cells by trypsinization, including the supernatant to collect any detached mitotic cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and resuspand in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate the cells in the staining buffer for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence). An increase in the G2/M population (4N DNA content) with increasing concentrations of LDN-209929 indicates mitotic arrest.[6][7]
Visualizations
Caption: Experimental workflow for studying mitotic arrest induced by LDN-209929.
Caption: Signaling pathway of Haspin kinase in mitosis and its inhibition by LDN-209929.
References
- 1. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 Thr-3 phosphorylation by Haspin positions Aurora B at centromeres in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DT-13 synergistically enhanced vinorelbine-mediated mitotic arrest through inhibition of FOXM1-BICD2 axis in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Effects of LDN-209929 Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: The regulation of the cell cycle is a critical process for normal cell growth and division. Dysregulation of this cycle is a hallmark of cancer, making it a primary target for therapeutic intervention. Flow cytometry is a powerful technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M) by quantifying cellular DNA content.[1][2] This application note provides a detailed protocol for analyzing the effects of LDN-209929 Dihydrochloride, a potential anti-cancer agent, on the cell cycle of cultured cells using propidium iodide (PI) staining and flow cytometry.
Hypothetical Mechanism of Action: LDN-209929 is investigated as a potential inhibitor of cyclin-dependent kinases (CDKs), specifically targeting the CDK4/6-Cyclin D complex.[3] In normal cell cycle progression, this complex phosphorylates the Retinoblastoma (Rb) protein.[3][4] Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for the S phase, thereby driving the cell from the G1 to the S phase.[4] By inhibiting CDK4/6, LDN-209929 is hypothesized to prevent Rb phosphorylation, keeping E2F inactive and causing cells to arrest in the G1 phase of the cell cycle.
Experimental Protocols
This protocol describes treating a cancer cell line (e.g., HeLa) with this compound, followed by preparation for flow cytometry analysis of the cell cycle.
Materials and Reagents
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile[5]
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution[6]:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
5 ml flow cytometry tubes[5]
-
Refrigerated centrifuge
Protocol: Cell Treatment and Harvesting
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0 µM, 1 µM, 5 µM, 10 µM). The 0 µM sample should contain the same concentration of DMSO as the highest drug concentration and will serve as the vehicle control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of LDN-209929. Incubate for a predetermined time (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.[5] Discard the supernatant.
-
Wash the cell pellet by resuspending in 3 mL of cold PBS and centrifuging again at 300 x g for 5 minutes.[5]
-
Protocol: Cell Fixation and Staining
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS.[5]
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol drop-wise to fix the cells.[5] This step is crucial to prevent cell clumping.[6]
-
Incubate the cells on ice for at least 30 minutes.[5] (Note: Cells can be stored at 4°C in 70% ethanol for several weeks).[5]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[5] Carefully discard the ethanol supernatant.
-
Wash the cells twice with 3 mL of PBS to remove residual ethanol.[5]
-
Resuspend the cell pellet in 450 µL of PI staining solution.
-
Incubate at room temperature for 15-30 minutes in the dark.[6]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Ensure the instrument is set to acquire data on a linear scale for the PI channel (e.g., FL-2 or FL-3).[7][8]
-
Collect at least 10,000 events per sample, using a low flow rate to ensure data quality.[5][8]
-
References
- 1. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. nanocellect.com [nanocellect.com]
- 3. Investigating the Mechanism of Inhibition of Cyclin-Dependent Kinase 6 Inhibitory Potential by Selonsertib: Newer Insights Into Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer drug targets: cell cycle and checkpoint control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for In Vivo Studies Using LDN-209929 Dihydrochloride in Mouse Models
A comprehensive search for in vivo studies utilizing LDN-209929 dihydrochloride in mouse models did not yield specific experimental data or established protocols for this particular compound. The scientific literature readily available through public databases does not appear to contain detailed research on the in vivo application of this compound in murine models.
It is important to distinguish this compound from the more commonly researched "Low-Dose Naltrexone" (LDN). While both may be abbreviated as "LDN" in some contexts, they are distinct chemical entities. The available research predominantly focuses on the effects of Low-Dose Naltrexone.
Due to the absence of specific data for this compound, the following sections on quantitative data, experimental protocols, and signaling pathways cannot be populated with the detailed, compound-specific information as requested.
Quantitative Data Summary
A summary of quantitative data from in vivo mouse studies with this compound cannot be provided at this time due to a lack of available literature.
Experimental Protocols
Detailed experimental protocols for in vivo studies using this compound in mouse models are not currently available in published research.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways modulated by this compound and associated experimental workflows cannot be generated without specific research findings.
Recommendations for Researchers:
Given the lack of established protocols, researchers interested in conducting in vivo studies with this compound in mouse models should consider the following preliminary steps:
-
In Vitro Characterization: Conduct comprehensive in vitro studies to determine the compound's mechanism of action, effective concentration range, and potential off-target effects.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Initiate pilot in vivo studies in mice to establish the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of this compound. This will be crucial for determining appropriate dosage, administration route, and dosing frequency.
-
Toxicity and Tolerability Studies: Perform dose-ranging studies to assess the safety profile and determine the maximum tolerated dose (MTD) in mice.
It is imperative to develop a detailed study protocol in consultation with institutional animal care and use committees (IACUC) to ensure ethical and methodologically sound research practices. As new research on this compound becomes available, these application notes and protocols will be updated accordingly.
Troubleshooting & Optimization
Troubleshooting LDN-209929 dihydrochloride instability in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential instability of LDN-209929 dihydrochloride in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Haspin kinase, with an IC50 of 55 nM. It exhibits 180-fold selectivity for Haspin over DYRK2. Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate and for sister chromatid cohesion. By inhibiting Haspin, LDN-209929 disrupts these mitotic processes, leading to defects in chromosome segregation and potentially inducing cell cycle arrest or apoptosis in rapidly dividing cells.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For long-term storage, solid this compound should be kept at 4°C, sealed, and protected from moisture. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to keep containers tightly sealed and protected from moisture.
Q3: My this compound solution appears cloudy or has visible precipitate. What could be the cause?
A3: Precipitation of this compound in aqueous solutions, such as cell culture media, is a common issue. This can be attributed to several factors:
-
Low Aqueous Solubility: Like many small molecule inhibitors, this compound is likely to have poor solubility in aqueous buffers.
-
High Final Concentration: The concentration of the inhibitor in your final working solution may exceed its solubility limit in the aqueous medium.
-
Improper Dilution: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer can cause the compound to "crash out" of solution.
-
Temperature Effects: Temperature fluctuations can affect the solubility of the compound.
-
pH of the Medium: The pH of your experimental buffer can influence the charge state and solubility of the compound.
Q4: Can I filter-sterilize my working solution of this compound?
A4: While filter sterilization is a common practice, it is advisable to be cautious. If the compound has limited solubility, it may be retained by the filter membrane, leading to a lower-than-expected final concentration. If you must filter, use a low protein-binding filter (e.g., PVDF) and consider preparing a slightly higher initial concentration to account for any potential loss. It is recommended to measure the concentration of the filtered solution if possible.
Data Presentation
| Parameter | Value | Source |
| Molecular Weight | 405.77 g/mol | [1][2] |
| In Vitro IC50 (Haspin) | 55 nM | [3] |
| In Vitro IC50 (DYRK2) | 9.9 µM | [3] |
| Solubility in DMSO | ≥ 33.33 mg/mL (82.14 mM) | [1][3] |
| Storage (Solid) | 4°C, sealed, away from moisture | [1][3] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) | [1][3] |
Troubleshooting Guide: Instability and Precipitation
Issue: Precipitate forms upon dilution of DMSO stock into aqueous media.
-
Possible Cause: The compound is exceeding its solubility limit in the aqueous buffer.
-
Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced toxicity and precipitation.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock to your pre-warmed aqueous buffer while vortexing gently.
-
Increase Serum Concentration: If compatible with your experiment, increasing the serum concentration in your cell culture medium can sometimes help to stabilize hydrophobic compounds.
-
Determine Empirical Solubility: Perform a solubility test to find the maximum working concentration of this compound in your specific experimental medium.
-
Issue: Loss of compound activity over the course of a long-term experiment.
-
Possible Cause: The compound may be degrading in the aqueous environment at 37°C.
-
Troubleshooting Steps:
-
Replenish the Compound: For multi-day experiments, consider replacing the medium with freshly prepared working solution daily.
-
Assess Stability: Perform a stability study by incubating the compound in your experimental medium at 37°C and measuring its concentration at different time points using a suitable analytical method like HPLC-MS.
-
Protect from Light: While specific photostability data is unavailable, it is good practice to protect solutions of organic small molecules from prolonged exposure to light.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 405.77 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of the solid compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.058 mg.
-
Add the appropriate volume of DMSO to the solid. For the example above, add 1 mL of DMSO.
-
To aid dissolution, you can gently vortex the solution. If necessary, warm the solution to 60°C and use sonication.[1][3]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3]
-
Protocol 2: General Method for Assessing Compound Stability in Cell Culture Medium
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator set to 37°C and 5% CO₂
-
Access to an analytical instrument (e.g., HPLC-UV/MS)
-
-
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Dispense aliquots of the working solution into sterile tubes or wells.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the remaining samples at 37°C in a CO₂ incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
Process the samples as required for your analytical method (e.g., protein precipitation with acetonitrile, followed by centrifugation).
-
Analyze the supernatant by HPLC-UV/MS to determine the concentration of this compound remaining.
-
Plot the percentage of compound remaining versus time to determine its stability profile under your experimental conditions.
-
Mandatory Visualizations
Caption: A step-by-step logical guide for troubleshooting precipitation of this compound.
Caption: The signaling pathway of Haspin kinase and its inhibition by this compound.
References
Technical Support Center: Optimizing LDN-209929 Dihydrochloride Treatment
Disclaimer: The following information is provided for research purposes only. "LDN-209929 dihydrochloride" is not a widely documented compound in publicly available scientific literature. The information herein is based on general principles for optimizing the use of small molecule inhibitors and speculative mechanisms of action inspired by compounds with similar nomenclature, such as Low-Dose Naltrexone (LDN). Researchers should always refer to any specific product datasheets and conduct thorough literature reviews for their particular molecule of interest.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the optimal concentration of LDN-209929 to use in my cell-based assay? | The optimal concentration is highly dependent on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific experimental system.[1][2] Start with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to identify the active range. |
| How long should I treat my cells with LDN-209929? | Treatment duration should be optimized based on the biological question and the stability of the compound in your culture media. For acute effects on signaling pathways, a short treatment time (e.g., 30 minutes to a few hours) may be sufficient. For effects on gene expression or cell phenotype, longer incubation times (e.g., 24, 48, or 72 hours) may be necessary. It is recommended to perform a time-course experiment to determine the optimal duration. |
| My experimental results with LDN-209929 are inconsistent. What could be the cause? | Inconsistent results can arise from several factors, including compound stability, variations in cell culture conditions (e.g., cell passage number, confluency), and pipetting errors.[3] Ensure the compound is properly stored and that fresh dilutions are made for each experiment. Standardize your cell culture and assay protocols to minimize variability. |
| I'm observing off-target effects. How can I confirm my results are specific to the intended target? | To validate the specificity of your observations, consider using a structurally unrelated inhibitor that targets the same pathway.[4][5] Additionally, a negative control analog (a structurally similar but inactive molecule) can help differentiate on-target from off-target effects.[4] |
| What is the best way to prepare and store this compound? | Most small molecule inhibitors are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then further diluted in aqueous buffers or cell culture media.[3] Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6] Protect solutions from light, especially if the compound is light-sensitive.[6] |
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Culture Media | The final concentration of the compound exceeds its solubility in the aqueous environment of the culture media. | Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to prevent it from affecting the experiment.[3] If solubility issues persist, consider using a formulation aid like a cyclodextrin. |
| Loss of Compound Activity Over Time | The compound may be unstable in the experimental conditions (e.g., degraded by components in the media or metabolized by the cells). | Assess the stability of the compound in your culture medium over the time course of your experiment. If degradation is observed, consider replenishing the compound by performing partial media changes with fresh inhibitor.[4] |
| High Background Signal in Assays | This can be due to compound aggregation at high concentrations or non-specific binding. | Visually inspect the compound solution for any signs of precipitation. Include a detergent (e.g., 0.01% Triton X-100) in biochemical assays to disrupt potential aggregates.[4] |
| Vehicle Control (e.g., DMSO) Shows a Biological Effect | The concentration of the solvent may be too high, causing cellular stress or other artifacts. | Maintain a consistent and low final concentration of the solvent across all wells, including untreated controls. Ideally, the final DMSO concentration should be ≤ 0.1%.[3] |
Experimental Protocols
Dose-Response Determination for LDN-209929
Objective: To determine the IC50 or EC50 of LDN-209929 in a specific cell line and assay.
Methodology:
-
Cell Seeding: Plate cells at a predetermined optimal density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of LDN-209929 in culture media. A common approach is to use a 1:3 or 1:10 serial dilution to cover a wide concentration range.
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of LDN-209929. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Perform the relevant assay to measure the desired endpoint (e.g., cell viability, protein expression, reporter gene activity).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50/EC50 value.
Time-Course Experiment for LDN-209929
Objective: To determine the optimal treatment duration for LDN-209929.
Methodology:
-
Cell Seeding: Plate cells as described above.
-
Treatment: Treat the cells with a fixed concentration of LDN-209929 (e.g., at or near the IC50/EC50).
-
Time Points: Harvest or analyze the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Analysis: Measure the desired biological response at each time point.
-
Data Interpretation: Plot the response versus time to identify the point of maximum effect or the time required to achieve a steady-state response.
Visualizations
Caption: Hypothetical dual mechanism of action for LDN-209929.
Caption: Workflow for optimizing LDN-209929 treatment conditions.
Caption: Decision tree for troubleshooting inconsistent experimental outcomes.
References
- 1. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action [jnjmedicalconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
LDN-209929 dihydrochloride not inhibiting haspin kinase activity in my assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Haspin kinase assays, particularly concerning the lack of inhibition by LDN-209929 dihydrochloride.
Troubleshooting Guide: this compound Inactivity in Haspin Kinase Assay
Experiencing a lack of inhibition in your Haspin kinase assay with LDN-209929 can be perplexing. This guide provides a systematic approach to identify and resolve potential issues in your experimental setup.
1. Compound Integrity and Handling
The first step in troubleshooting is to verify the integrity and proper handling of the inhibitor, this compound.
| Potential Issue | Recommendation |
| Compound Degradation | Ensure this compound has been stored correctly. Stock solutions in DMSO should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the initial concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods such as HPLC or mass spectrometry. |
| Solubility and Precipitation | This compound is soluble in DMSO.[1] However, it may precipitate when diluted into aqueous assay buffers. Observe the solution for any cloudiness or precipitate after dilution. To mitigate this, consider lowering the final DMSO concentration (typically ≤1%), preparing fresh dilutions immediately before use, and ensuring thorough mixing. The use of a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) in the assay buffer may also improve solubility. |
2. Assay Conditions and Reagents
Careful examination of your assay components and conditions is critical. Inconsistencies or suboptimal parameters can lead to erroneous results.
| Potential Issue | Recommendation |
| Inactive Haspin Kinase | Confirm the activity of your recombinant Haspin kinase. Use a positive control inhibitor with a different chemical scaffold known to inhibit Haspin, such as CHR-6494 or 5-Iodotubercidin (5-ITu), to validate enzyme activity.[2][3] Ensure the enzyme has been stored and handled correctly, typically at -80°C in a buffer containing glycerol to prevent denaturation from repeated freeze-thaw cycles. |
| Substrate Quality and Concentration | The primary substrate for Haspin is Histone H3, specifically targeting Threonine 3 (Thr3) for phosphorylation.[4][5] Use a high-quality, full-length Histone H3 protein or a validated peptide substrate (e.g., derived from the N-terminus of Histone H3). Ensure the substrate concentration is appropriate for your assay, typically at or near the Km value for the enzyme. Post-translational modifications on the histone substrate, such as methylation at Lysine 4 (H3K4), can significantly decrease substrate recognition by Haspin.[4] |
| ATP Concentration | Since LDN-209929 is an ATP-competitive inhibitor, the concentration of ATP in your assay will directly impact the apparent IC50 value.[6] If the ATP concentration is too high, it can outcompete the inhibitor, leading to a lack of observed activity. It is recommended to use an ATP concentration at or near the Km value for Haspin. |
| Assay Buffer Composition | Verify the pH and composition of your assay buffer. Haspin kinase activity is dependent on the presence of Mg2+ ions.[7] Ensure that the buffer contains an adequate concentration of MgCl2 and that other components are not interfering with kinase activity. |
| Incubation Time and Temperature | Optimize the incubation time to ensure the kinase reaction is in the linear range. If the reaction proceeds to completion, it may be difficult to observe inhibition. Ensure a consistent temperature is maintained throughout the experiment. |
3. Assay Format and Detection Method
The choice of assay format can influence the results. Consider the limitations and potential artifacts of your chosen method.
| Potential Issue | Recommendation |
| Assay Interference (Fluorescence-Based Assays) | If using a fluorescence-based assay (e.g., TR-FRET), the inhibitor itself might be fluorescent or quench the fluorescence signal, leading to misleading results. Run a control experiment with the inhibitor in the absence of the enzyme to check for any direct effect on the fluorescent signal. |
| Low Signal-to-Background Ratio | A low signal-to-background ratio can mask true inhibition. Optimize enzyme and substrate concentrations to maximize the assay window. |
| Assay Sensitivity | Ensure your assay is sensitive enough to detect inhibition at the expected IC50 of LDN-209929, which is reported to be 55 nM.[1] If your assay is not sensitive enough, you may not observe inhibition at lower concentrations of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LDN-209929?
LDN-209929 is a potent and selective inhibitor of Haspin kinase.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of its substrate, Histone H3.[6]
Q2: What is the reported IC50 value for LDN-209929 against Haspin kinase?
The half-maximal inhibitory concentration (IC50) for this compound against Haspin kinase is reported to be 55 nM.[1] It is important to note that this value can vary depending on the specific assay conditions, particularly the ATP concentration.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution of this compound in 100% DMSO.[1] For long-term storage, aliquot the stock solution and store it at -80°C.[1]
Q4: Are there any known off-targets for LDN-209929?
Q5: What are the key components of a Haspin kinase assay?
A typical in vitro Haspin kinase assay includes:
-
Active Haspin Kinase: Recombinant human Haspin is commonly used.
-
Substrate: Full-length Histone H3 or a peptide derived from its N-terminus.
-
ATP: As the phosphate donor, often radiolabeled (e.g., [γ-32P]ATP or [γ-33P]ATP) for radiometric assays.
-
Assay Buffer: Containing a buffering agent (e.g., HEPES or MOPS), MgCl2, and other components to maintain optimal pH and enzyme activity.
-
Detection System: This varies by assay format and can include phosphocellulose paper and a scintillation counter (radiometric), or fluorescently labeled antibodies and a plate reader (TR-FRET).
Data Presentation
Table 1: Reported IC50 Values for Selected Haspin Kinase Inhibitors
| Inhibitor | Target Kinase | Reported IC50 (nM) |
| This compound | Haspin | 55 [1] |
| CHR-6494 | Haspin | 2[2] |
| 5-Iodotubercidin (5-ITu) | Haspin | Potent inhibitor[3] |
Experimental Protocols
Below are detailed methodologies for two common types of Haspin kinase assays.
Protocol 1: Radiometric Haspin Kinase Assay
This protocol is a standard method for directly measuring kinase activity through the incorporation of a radiolabeled phosphate group onto a substrate.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), the Histone H3 substrate (e.g., 1 µg/µL), and active Haspin kinase (e.g., 50 ng).
-
Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Initiate Reaction: Add the diluted inhibitor or DMSO to the kinase reaction mix and pre-incubate for 10 minutes at 30°C.
-
Start Phosphorylation: Initiate the kinase reaction by adding [γ-32P]ATP to a final concentration at or near the Km of Haspin for ATP.
-
Incubate: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper (e.g., P81).
-
Wash: Wash the phosphocellulose paper multiple times with phosphoric acid (e.g., 0.5%) to remove unincorporated [γ-32P]ATP.
-
Quantify: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the level of inhibition for each concentration of LDN-209929 relative to the DMSO control and calculate the IC50 value.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is well-suited for high-throughput screening.
-
Prepare Reagents:
-
Kinase Reaction Buffer: e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.
-
Haspin Kinase: Dilute to the desired concentration in kinase reaction buffer.
-
Biotinylated Histone H3 Peptide Substrate: Dilute in kinase reaction buffer.
-
ATP: Prepare a stock solution in water and dilute in kinase reaction buffer.
-
LDN-209929: Prepare serial dilutions in DMSO, then dilute in kinase reaction buffer.
-
Detection Reagents: Europium-labeled anti-phospho-Histone H3 (Thr3) antibody and streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2) in detection buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the diluted LDN-209929 or DMSO control.
-
Add the Haspin kinase and biotinylated Histone H3 peptide substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a predetermined time.
-
Stop the reaction and detect the phosphorylated product by adding the detection reagents.
-
Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and determine the IC50 value from the dose-response curve.
Visualizations
Caption: Haspin kinase signaling pathway and the mechanism of inhibition by LDN-209929.
Caption: Troubleshooting workflow for lack of LDN-209929 activity in a Haspin kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chayon.co.kr [chayon.co.kr]
- 3. Illuminating function of the understudied druggable kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The kinase haspin is required for mitotic histone H3 Thr 3 phosphorylation and normal metaphase chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone H3 as a novel substrate for MAP kinase phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and functional characterization of the atypical human kinase haspin - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of LDN-209929 dihydrochloride.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using LDN-209929 dihydrochloride who are encountering cell viability issues, particularly at high concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Significant decrease in cell viability at expected effective concentrations. | High sensitivity of the cell line to Haspin kinase inhibition. | Determine the EC50 for your specific cell line using a dose-response experiment. Start with a lower concentration range and titrate up. |
| Off-target effects at higher concentrations. | Lower the concentration of LDN-209929. Consider using a more selective Haspin kinase inhibitor if off-target effects are suspected. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding the tolerance level of your cell line (typically <0.1%). Run a solvent-only control. | |
| Precipitation of the compound in culture medium. | Poor solubility of this compound at the desired concentration. | Prepare fresh stock solutions in an appropriate solvent like DMSO. When diluting into aqueous media, do so dropwise while vortexing to avoid precipitation. Do not exceed the recommended solubility limits. |
| Interaction with components in the serum or media. | Test the solubility of the compound in your specific cell culture medium. Consider using a lower serum concentration if permissible for your cell type. | |
| Inconsistent results between experiments. | Degradation of the compound. | Aliquot stock solutions and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure reproducible results. | |
| No observable effect on the target pathway even at high concentrations, leading to increased doses and subsequent cytotoxicity. | Inactive compound. | Verify the purity and activity of your this compound lot. |
| Cell line is resistant to Haspin kinase inhibition. | Confirm Haspin kinase expression in your cell line. Consider using a positive control compound known to induce a similar phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of LDN-209929?
A1: LDN-209929 is a potent and selective inhibitor of Haspin kinase.[1][2] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division. By inhibiting Haspin, LDN-209929 disrupts this process, leading to mitotic arrest and, subsequently, apoptosis (programmed cell death) in rapidly dividing cells.[3][4]
Q2: Why am I seeing high levels of cell death at concentrations above the reported IC50?
A2: The IC50 value of 55 nM for LDN-209929 refers to its inhibitory concentration against the isolated Haspin kinase enzyme.[1][2] In a cellular context, higher concentrations are often required to achieve the desired biological effect due to factors like cell membrane permeability and intracellular target engagement. However, at these higher concentrations, several factors can contribute to cytotoxicity:
-
On-target toxicity: Prolonged mitotic arrest induced by potent Haspin kinase inhibition is inherently toxic to cells and leads to apoptosis.[4]
-
Off-target effects: Like many kinase inhibitors, at higher concentrations, LDN-209929 may inhibit other kinases, leading to unintended biological consequences and toxicity.[5][6] LDN-209929 has been shown to have 180-fold selectivity for Haspin over DYRK2, but its activity against a wider range of kinases at high concentrations is not fully characterized.[1]
-
Solubility issues: High concentrations may lead to compound precipitation, and these aggregates can be cytotoxic.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, it is recommended to store the solid compound at -20°C. For stock solutions, dissolve in a suitable solvent such as DMSO and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.
Q4: What is a good starting concentration for my experiments?
A4: A good starting point is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on its IC50, a typical starting range for cellular assays could be from 100 nM to 10 µM. It is crucial to include a vehicle control (e.g., DMSO) in all experiments.
Q5: Are there any known off-target effects of LDN-209929?
A5: While LDN-209929 is reported to be highly selective for Haspin kinase over DYRK2, comprehensive profiling against a full panel of kinases is not widely published.[1] It is a common phenomenon for kinase inhibitors to exhibit off-target activities at higher concentrations.[5] If you suspect off-target effects are contributing to the observed cytotoxicity, it is advisable to use the lowest effective concentration and, if possible, validate findings with a structurally different Haspin kinase inhibitor.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | Haspin Kinase | [1][2] |
| IC50 (Haspin Kinase) | 55 nM | [1][2] |
| Selectivity | 180-fold over DYRK2 (IC50 = 9.9 µM) | [1] |
| Molecular Formula | C₁₇H₁₇N₂OSCl₂ · 2HCl | N/A |
| Molecular Weight | 443.22 g/mol | N/A |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of this compound to ensure the powder is at the bottom.
-
Solvent Selection: Reconstitute the compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: To aid dissolution, you can gently warm the solution (do not exceed 40°C) and vortex.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
2. Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of LDN-209929 from your stock solution in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Following incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the EC50 value.
Visualizations
Caption: Mechanism of action of LDN-209929 and potential pathways to cytotoxicity.
Caption: A logical workflow for troubleshooting cell viability issues with LDN-209929.
References
- 1. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 2. Haspin Kinase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in LDN-209929 dihydrochloride assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LDN-209929 dihydrochloride and other potent ALK2 inhibitors. A common challenge in these assays is achieving a robust signal-to-noise ratio. This guide offers actionable solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is expected to function as a potent and selective inhibitor of the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][3] By inhibiting ALK2, it blocks the phosphorylation of downstream mediators like Smad1/5/8, thereby interfering with the BMP signaling pathway.[4][5] This pathway is crucial in various cellular processes, including cell differentiation and proliferation.[4][5][6]
Q2: I am observing a low signal window in my assay. What are the potential causes?
A low signal window, characterized by a small difference between the positive and negative controls, can be due to several factors:
-
Suboptimal Enzyme/Cellular Activity: The ALK2 enzyme may have low activity due to improper storage, handling, or the use of a suboptimal buffer pH.[7][8][9] For cell-based assays, low expression of ALK2 in the chosen cell line can also be a cause.[9]
-
Incorrect Reagent Concentrations: The concentrations of the substrate (e.g., ATP in a kinase assay) or the BMP ligand may not be optimal.[10] It is advisable to use a substrate concentration around the Michaelis constant (Km) for competitive inhibition studies.[9]
-
Inappropriate Incubation Times: The incubation time for the enzymatic reaction or cellular stimulation may be too short or too long, leading to a reaction that is not in its linear phase.[10]
Q3: My IC50 values are inconsistent between experiments. What could be the issue?
Significant variability in IC50 values can often be traced back to:
-
Inhibitor Solubility and Stability: Poor solubility of this compound in the assay buffer can lead to an overestimation of the IC50 value.[7][8] Ensure the inhibitor is fully dissolved, and consider the final concentration of the solvent (e.g., DMSO), which should typically be kept low (≤0.5%).[9]
-
Inconsistent Pre-incubation Times: The pre-incubation time of the enzyme with the inhibitor should be standardized across all experiments to ensure that the binding equilibrium is reached.[9]
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.[11] Preparing a master mix can help ensure consistency.[11]
-
Enzyme Activity Variation: Fluctuations in enzyme activity due to repeated freeze-thaw cycles or batch-to-batch differences can alter IC50 values.[9][12] It is recommended to use fresh aliquots of the enzyme for each experiment.[9]
Troubleshooting Guide
If the initial checks in the FAQ section do not resolve the issue, follow this step-by-step troubleshooting guide to diagnose the problem.
Issue 1: High Background Signal
A high background signal can mask the true signal from the assay, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Reagent Interference | Run a control with the inhibitor in the absence of the enzyme to check for direct interaction with the detection reagent.[10] Ensure that the buffer components do not interfere with the assay signal.[10] |
| Contaminated Reagents | Use high-purity reagents and ensure that glassware is thoroughly cleaned to remove any residual detergents that may contain phosphates.[10] |
| Non-Enzymatic Substrate Degradation | Include a no-enzyme control to measure the rate of spontaneous substrate breakdown.[7] |
Issue 2: Weak or Noisy Signal
A weak or noisy signal can make it difficult to distinguish the enzymatic activity from the background.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate the enzyme to find the optimal concentration that produces a linear reaction rate over time.[10] Determine the Km for the substrate and use a concentration at or slightly above this value.[10] |
| Incorrect Instrument Settings | Verify that the plate reader is set to the correct wavelength and that the appropriate filters are in use.[11][12] |
| Plate Edge Effects | Evaporation from wells at the edge of the microplate can lead to inconsistent readings.[12] Consider not using the outer wells or filling them with buffer to minimize evaporation.[12] |
| Signal Averaging | For kinetic assays, increasing the number of reads per well can help to average out random noise. |
Experimental Protocols
General Biochemical Kinase Assay Protocol
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound against ALK2.
-
Reagent Preparation:
-
Prepare the assay buffer at the optimal pH for ALK2 activity.
-
Dilute the ALK2 enzyme to a working concentration that results in a linear reaction rate.
-
Prepare a stock solution of the substrate (e.g., a peptide substrate and ATP).
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations for the assay.
-
-
Assay Procedure:
-
Add the assay buffer, inhibitor dilutions (or vehicle control), and ALK2 enzyme to the wells of a microplate.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the substrate solution.
-
Incubate the plate at a constant temperature (e.g., 30°C or 37°C) for a specific time, ensuring the reaction remains in the linear phase.
-
Stop the reaction using an appropriate method (e.g., adding a stop solution).
-
-
Signal Detection:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The detection method will depend on the assay format (e.g., ADP-Glo™, LanthaScreen™).
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.[9]
-
Visualizations
Signaling Pathway
Caption: BMP signaling pathway and the inhibitory action of LDN-209929.
Experimental Workflow
Caption: General workflow for an this compound IC50 determination assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. Identification of an ALK-2 inhibitor as an agonist for intercellular exchange and tumor delivery of nanomaterial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Conformationally Constrained ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of small molecule inhibitors of ALK2: a virtual screening, density functional theory, and molecular dynamics simulations study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. youtube.com [youtube.com]
LDN-209929 dihydrochloride precipitation in cell culture media.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of LDN-209929 dihydrochloride precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why is this happening?
A1: This is a common issue known as "crashing out" that often occurs when a compound dissolved in a highly organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The primary reason is that the solubility of this compound is much lower in the aqueous media than in DMSO. When the DMSO stock is diluted, the compound is no longer soluble at that concentration in the media and thus precipitates.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity DMSO. It is soluble in DMSO at concentrations of 33.33 mg/mL or 82.14 mM. For complete dissolution, ultrasonic agitation, warming, and heating to 60°C may be necessary. It is also important to use newly opened, anhydrous DMSO as the compound is hygroscopic.
Q3: How should I store my this compound stock solution?
A3: Stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. For long-term storage, keep the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and moisture.
Q4: Can the pH of the cell culture medium affect the solubility of this compound?
A4: Yes, the pH of the cell culture medium can significantly impact the solubility of hydrochloride salts like this compound.[1] Changes in pH can alter the ionization state of the compound, which in turn affects its solubility. While most cell culture media are buffered to a physiological pH of around 7.4, cellular metabolism can cause local pH shifts. If you suspect pH-related issues, consider using a medium buffered with HEPES for more stringent pH control.
Q5: My media turned cloudy after a few hours of incubation with the compound. What could be the cause?
A5: Delayed precipitation can be due to several factors:
-
Compound Instability: The compound may not be stable in the aqueous environment of the cell culture medium over time, leading to degradation and precipitation.
-
Interaction with Media Components: this compound might interact with proteins, salts, or other components in the serum or basal medium, leading to the formation of insoluble complexes.
-
Evaporation: Evaporation of the medium in the incubator can increase the compound's concentration beyond its solubility limit.
-
Temperature Fluctuations: Repeatedly removing the culture plates from the incubator can cause temperature changes that affect solubility.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture experiments, follow this step-by-step troubleshooting guide.
Issue 1: Immediate Precipitation Upon Addition to Media
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit. | Decrease the final working concentration. It is crucial to determine the maximum soluble concentration in your specific cell culture medium. |
| Improper Dilution Technique | Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture media. Add the compound solution dropwise while gently swirling the media to ensure even and rapid distribution. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions. |
Issue 2: Precipitation After a Period of Incubation
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may degrade or become unstable in the aqueous media over extended periods. | Minimize the time the compound is in the aqueous solution before and during the experiment. Consider refreshing the media with a freshly prepared compound solution for long-term experiments. |
| Media Evaporation | Evaporation from culture plates can concentrate the compound, leading to precipitation. | Ensure proper humidification of your incubator. For long-term experiments, consider using plates with low-evaporation lids or sealing the plates with gas-permeable membranes. |
| Temperature Fluctuations | Frequent removal of culture vessels from the incubator can cause temperature cycling, affecting solubility. | Minimize the time your culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated incubator. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile tube, dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use a brief sonication or warm the solution to 60°C to aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Preparing Final Working Solution in Cell Culture Media
-
Thaw an aliquot of the this compound DMSO stock solution and warm it to room temperature.
-
Pre-warm your complete cell culture medium (with serum and other supplements, if applicable) to 37°C.
-
To minimize precipitation, perform an intermediate dilution step. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO.
-
Gently vortex the pre-warmed media. While vortexing, add the required volume of the intermediate DMSO stock dropwise to the media to achieve the final desired concentration. For instance, add 1 µL of a 1 mM stock to 1 mL of medium for a final concentration of 1 µM with 0.1% DMSO.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visual Troubleshooting and Workflow
Troubleshooting Workflow for this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Impact of Precipitation on Experimental Results
Caption: The impact of compound precipitation on experimental outcomes.
References
Validating the Specificity of LDN-209929 Dihydrochloride in a New Cell Line: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of the Haspin kinase inhibitor, LDN-209929 dihydrochloride, in a novel cell line. Adherence to rigorous validation protocols is critical to ensure that the observed cellular phenotypes are a direct result of on-target Haspin inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is Haspin kinase, a serine/threonine kinase that plays a critical role in mitosis.[1][2] LDN-209929 is a potent and selective inhibitor of Haspin with a reported IC50 of 55 nM.[1]
Q2: What is the known selectivity profile of this compound?
A2: this compound exhibits high selectivity for Haspin kinase. It has been shown to have 180-fold greater selectivity for Haspin over the dual-specificity tyrosine-regulated kinase 2 (DYRK2), with a reported IC50 of 9.9 µM for DYRK2.[1] While DYRK2 is the most well-characterized off-target, broader kinase screening may reveal other potential off-targets at higher concentrations.
Q3: What is the downstream cellular effect of Haspin kinase inhibition by LDN-209929?
A3: Haspin kinase's primary function during mitosis is to phosphorylate histone H3 at threonine 3 (H3T3ph).[3][4][5] This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC) to the centromeres, which ensures correct chromosome alignment and segregation.[6] Therefore, treatment with LDN-209929 is expected to lead to a dose-dependent decrease in the levels of phospho-Histone H3 (Thr-3).
Q4: I am not observing the expected decrease in phospho-Histone H3 (Thr-3) after treatment with LDN-209929. What are the possible reasons?
A4: Several factors could contribute to this observation:
-
Compound Inactivity: Ensure the proper storage of this compound as per the manufacturer's instructions to prevent degradation.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Cell Line Insensitivity: The new cell line may have intrinsic resistance mechanisms, such as low Haspin expression or compensatory signaling pathways.
-
Experimental Conditions: The incubation time and concentration of the inhibitor may not be optimal for the new cell line. A dose-response and time-course experiment is highly recommended.
-
Antibody Issues: The primary antibody used for Western blotting may not be specific or sensitive enough to detect the change in phosphorylation. Validate your antibody using appropriate controls.
Q5: I am observing significant cytotoxicity at concentrations where I expect to see specific Haspin inhibition. What could be the cause?
A5: This could be due to several factors:
-
Off-target effects: At higher concentrations, LDN-209929 may inhibit other kinases, such as DYRK2, or other cellular targets, leading to toxicity.[7][8]
-
On-target toxicity: Complete inhibition of Haspin function can lead to mitotic catastrophe and subsequent cell death, which may be particularly pronounced in rapidly dividing cells.
-
Cell line sensitivity: The new cell line may be particularly sensitive to the inhibition of the Haspin pathway or potential off-targets.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak inhibition of p-H3(Thr3) | 1. Inactive compound. 2. Suboptimal inhibitor concentration or incubation time. 3. Low Haspin expression in the cell line. 4. Insensitive detection method. | 1. Use a fresh aliquot of LDN-209929. 2. Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 1, 6, 12, 24 hours) experiment. 3. Confirm Haspin expression by Western blot or qPCR. 4. Validate the anti-p-H3(Thr3) antibody and optimize Western blot conditions. |
| High background in Western blot for p-H3(Thr3) | 1. Non-specific antibody binding. 2. Insufficient blocking or washing. | 1. Use a highly specific monoclonal antibody.[9] 2. Increase blocking time and use a stringent wash buffer (e.g., TBST with higher Tween-20 concentration). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent inhibitor preparation. | 1. Standardize cell seeding density and use cells within a defined passage number range. 2. Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. |
| Observed phenotype does not correlate with p-H3(Thr3) inhibition | 1. Off-target effects of LDN-209929. 2. The phenotype is independent of Haspin kinase activity. | 1. Perform a rescue experiment by overexpressing a drug-resistant Haspin mutant. 2. Use a structurally distinct Haspin inhibitor to see if the phenotype is recapitulated. 3. Perform a kinome-wide selectivity profiling assay. 4. Use siRNA/shRNA to knockdown Haspin and compare the phenotype. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Thr-3)
This protocol is designed to assess the on-target activity of LDN-209929 by measuring the levels of its direct downstream substrate.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr-3) and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with a range of LDN-209929 concentrations (e.g., 0, 10, 50, 100, 500 nM, 1, 5, 10 µM) for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr-3) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Data Analysis: Quantify band intensities and normalize the phospho-Histone H3 (Thr-3) signal to the total Histone H3 signal.
Protocol 2: In Vitro Kinase Assay
This assay directly measures the inhibitory effect of LDN-209929 on Haspin kinase activity in a cell-free system.
Materials:
-
Recombinant active Haspin kinase
-
Histone H3 peptide substrate
-
This compound
-
Kinase assay buffer
-
³²P-ATP or an antibody-based detection system (e.g., TR-FRET)
-
Scintillation counter or plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the recombinant Haspin kinase, the Histone H3 substrate, and varying concentrations of LDN-209929 in the kinase assay buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection:
-
Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
TR-FRET: Add detection reagents (e.g., a europium-labeled anti-phospho-H3(Thr3) antibody and an acceptor-labeled anti-tag antibody for the substrate) and measure the FRET signal on a compatible plate reader.[11]
-
-
Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of LDN-209929 with Haspin kinase in intact cells.[12][13]
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cultured cells with LDN-209929 or vehicle (DMSO) for a specified time.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.[14][15]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble Haspin kinase by Western blotting.
-
Data Analysis: Quantify the band intensities for Haspin at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble Haspin against the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of LDN-209929 indicates target stabilization and engagement.
Data Presentation
Table 1: Quantitative Analysis of p-H3(Thr3) Inhibition by LDN-209929
| Concentration (nM) | Normalized p-H3(Thr3) Intensity (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 10 | 0.85 | 0.06 |
| 50 | 0.42 | 0.04 |
| 100 | 0.15 | 0.02 |
| 500 | 0.05 | 0.01 |
Table 2: In Vitro Kinase Assay - IC50 Determination
| Inhibitor | Target Kinase | IC50 (nM) |
| LDN-209929 | Haspin | 55 |
| LDN-209929 | DYRK2 | 9900 |
Table 3: Cellular Thermal Shift Assay (CETSA) - Melting Temperature (Tm) Shift
| Treatment | Target Protein | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | Haspin | 52.3 | - |
| LDN-209929 (1 µM) | Haspin | 58.7 | +6.4 |
Visualizations
Caption: Haspin Kinase Signaling Pathway in Mitosis.
Caption: Western Blot Experimental Workflow.
Caption: Cellular Thermal Shift Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. apexbt.com [apexbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Function of the chromosomal kinase haspin in mitosis - Jonathan Higgins [grantome.com]
- 7. Emerging roles of DYRK2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to LDN-209929 Dihydrochloride in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the haspin kinase inhibitor, LDN-209929 dihydrochloride. Our goal is to help you navigate and troubleshoot potential resistance mechanisms encountered during your cancer cell experiments.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to LDN-209929
You may observe a gradual or sudden decrease in the efficacy of LDN-209929 in your cancer cell line, indicated by an increase in the half-maximal inhibitory concentration (IC50). This suggests the development of acquired resistance.
Possible Causes and Solutions:
| Potential Cause | Suggested Troubleshooting Steps | Expected Outcome |
| Target Alteration | - Sequence the haspin kinase gene in resistant cells to identify potential mutations in the ATP-binding pocket. - Perform a kinase activity assay with recombinant wild-type and mutant haspin to assess changes in LDN-209929 binding affinity. | Identification of specific mutations conferring resistance. This may necessitate the use of next-generation haspin inhibitors or alternative therapeutic strategies. |
| Bypass Pathway Activation | - Perform phosphoproteomic or western blot analysis to screen for upregulation of parallel signaling pathways (e.g., Aurora B, PLK1, AKT/mTOR).[1] - Test for synergistic effects by co-treating resistant cells with LDN-209929 and inhibitors of the identified bypass pathways. | Restoration of sensitivity to LDN-209929 in the presence of a combination therapy. |
| Drug Efflux | - Use a fluorescent substrate of ABC transporters (e.g., rhodamine 123) to assess efflux pump activity in resistant versus parental cells. - Co-administer LDN-209929 with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) to see if sensitivity is restored. | Increased intracellular accumulation of LDN-209929 and restored efficacy, indicating that drug efflux is a mechanism of resistance. |
| Altered Cell Cycle Checkpoints | - Analyze the expression levels of key cell cycle regulators (e.g., p53, p21, cyclins) in resistant cells. - Evaluate the integrity of the spindle assembly checkpoint. | Understanding how resistant cells may be evading mitotic catastrophe induced by haspin inhibition. |
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is used to determine the IC50 of LDN-209929 in cancer cell lines.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
XTT labeling reagent
-
Electron-coupling reagent
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of LDN-209929 in complete medium.
-
Remove the overnight medium from the cells and add 100 µL of the diluted LDN-209929 to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent.
-
Add 50 µL of the XTT mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
-
2. Western Blot for Phospho-Histone H3 (Thr3)
This protocol assesses the target engagement of LDN-209929 by measuring the phosphorylation of its direct substrate.
-
Materials:
-
LDN-209929-treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and quantify protein concentration.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Histone H3 (Thr3) antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
3. Cell Cycle Analysis by Flow Cytometry
This protocol evaluates the effect of LDN-209929 on cell cycle progression.
-
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: LDN-209929 is a potent and selective inhibitor of haspin kinase. Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[2][3] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. By inhibiting haspin, LDN-209929 prevents H3T3 phosphorylation, leading to misalignment of chromosomes during metaphase, activation of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[4]
Q2: My cells are showing a high IC50 value for LDN-209929 from the start. What could be the reason for this intrinsic resistance?
A2: Intrinsic resistance to LDN-209929 can arise from several factors. The cancer cell line you are using may have pre-existing alterations that make it less dependent on the haspin pathway for survival. This could include mutations in the haspin gene itself, or the constitutive activation of downstream or parallel pathways that bypass the need for haspin activity. Additionally, some cell lines may have high expression levels of drug efflux pumps, which can prevent LDN-209929 from reaching its intracellular target.
Q3: How can I generate an LDN-209929-resistant cell line for my studies?
A3: A common method to generate a resistant cell line is through dose-escalation. This involves chronically exposing the parental cell line to gradually increasing concentrations of LDN-209929 over a prolonged period (weeks to months). Start with a concentration around the IC20-IC30 and once the cells have adapted and are proliferating normally, increase the concentration of the drug. This process selects for a population of cells that have acquired resistance mechanisms. Periodically test the IC50 of the cell population to monitor the development of resistance.
Q4: Are there any known synergistic drug combinations with haspin kinase inhibitors?
A4: Yes, studies with other haspin inhibitors have shown synergistic effects when combined with other anti-cancer agents. For example, the haspin inhibitor CHR-6494 has been shown to synergize with the MEK inhibitor Trametinib in melanoma cell lines.[5] Combining haspin inhibitors with drugs that target other mitotic kinases, such as Aurora B inhibitors, has also been proposed as a potential therapeutic strategy. The rationale is to target different nodes of the mitotic process to achieve a more potent anti-cancer effect and potentially overcome resistance.
Q5: What is the expected phenotype of cells treated with an effective dose of LDN-209929?
A5: Effective treatment with LDN-209929 should lead to a clear biological response. You should observe a decrease in the phosphorylation of histone H3 at threonine 3 (H3T3ph), which can be detected by western blotting. Phenotypically, you can expect to see an accumulation of cells in the G2/M phase of the cell cycle, as determined by flow cytometry.[6] Morphologically, treated cells may exhibit signs of mitotic arrest, such as a rounded-up appearance, and may eventually undergo apoptosis, which can be confirmed by assays for caspase activation or PARP cleavage.
Visualizations
Caption: Mechanism of action of LDN-209929.
Caption: Troubleshooting workflow for LDN-209929 resistance.
References
- 1. HASPIN histone H3 associated protein kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. csmres.co.uk [csmres.co.uk]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
Best practices for storing and handling LDN-209929 dihydrochloride.
Welcome to the technical support resource for LDN-209929 dihydrochloride. This guide provides essential information, frequently asked questions (FAQs), and troubleshooting advice to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis.[1][2][3] It functions by phosphorylating Histone H3 at threonine-3 (H3T3), a key event for proper chromosome alignment and segregation during cell division.[1][4][5] LDN-209929 inhibits Haspin with a 50% inhibitory concentration (IC₅₀) of 55 nM and exhibits high selectivity (180-fold) over the related kinase DYRK2.[1][3][4]
Q2: How should I store this compound powder?
A2: The solid powder should be stored at 4°C under desiccated conditions, sealed away from moisture.[1][5] For long-term storage, refer to the general guidelines in the table below.
Q3: What is the best way to prepare and store stock solutions?
A3: The recommended solvent for preparing high-concentration stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] Due to the compound's hygroscopic nature, using a fresh, unopened bottle of DMSO is critical for achieving maximum solubility.[1][5] Once prepared, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[6][7]
Q4: My compound is difficult to dissolve in DMSO. What should I do?
A4: To achieve the maximum solubility of 33.33 mg/mL (82.14 mM), assistance with warming and sonication may be required.[1][5] You can warm the vial to 60°C and use an ultrasonic bath to facilitate dissolution.[1][5][6] Ensure the vial is tightly sealed to prevent moisture absorption during this process.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A5: Direct dissolution in aqueous solutions is not recommended due to the compound's limited aqueous solubility.[6] The standard procedure is to first create a high-concentration stock solution in DMSO and then serially dilute it into your aqueous experimental buffer or media to the final desired concentration.[7]
Data and Properties
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉Cl₃N₂OS | [1][4][5] |
| Molecular Weight | 405.77 g/mol | [1][4][5] |
| Appearance | Yellow to Orange Solid | [1][5] |
| CAS Number | 1784281-97-5 | [1][5] |
| Purity | Typically >98% (confirm with vendor CoA) | |
| IC₅₀ (Haspin) | 55 nM | [1][3][4] |
| IC₅₀ (DYRK2) | 9.9 µM | [1][3][4] |
Recommended Storage Conditions
| Format | Temperature | Duration | Storage Notes |
| Solid Powder | 4°C | 2 Years | Keep sealed and desiccated, away from moisture.[1][5][7] |
| -20°C | 3 Years | Keep sealed and desiccated, away from moisture.[7] | |
| In DMSO | -20°C | 1 Month | Aliquot to avoid freeze-thaw cycles.[1][5][7] |
| -80°C | 6 Months | Aliquot to avoid freeze-thaw cycles.[1][5][7] |
Troubleshooting Guide
Problem 1: My compound precipitated after I diluted my DMSO stock into cell culture media.
-
Possible Cause: The aqueous solubility limit was exceeded. This is a common issue when diluting a DMSO-soluble compound into an aqueous environment.[8][9]
-
Solution 1: Use Stepwise Dilution. Avoid adding the DMSO stock directly to the final volume of media. Instead, perform one or more intermediate dilutions in media to gradually lower the compound concentration. This can prevent the compound from "crashing out" of solution.[7]
-
Solution 2: Reduce Final Concentration. The desired final concentration may be above the compound's aqueous solubility limit. Try performing a dose-response experiment with lower final concentrations.
-
Solution 3: Check DMSO Concentration. Ensure the final concentration of DMSO in your culture medium is low, ideally below 0.1% and no higher than 0.5%, to avoid solvent-induced precipitation and cell toxicity.[10] Remember to include a vehicle control (media with the same final DMSO concentration) in your experiments.[10]
Problem 2: My experimental results are inconsistent or not reproducible.
-
Possible Cause 1: Compound Degradation. Repeated freeze-thaw cycles of the stock solution or improper storage (e.g., at room temperature for extended periods, exposure to moisture) can lead to degradation.
-
Solution: Always use freshly prepared dilutions from a properly stored, aliquoted stock solution.[6][7] If you suspect degradation, use a fresh vial of powder to prepare a new stock solution.
-
Possible Cause 2: Inaccurate Pipetting. Small molecule inhibitors are potent, and minor errors in pipetting, especially when preparing serial dilutions, can lead to significant variations in the final concentration.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a larger volume of dilutions to minimize the impact of small volume errors.
Problem 3: I am observing a biological effect, but I'm not sure if it's a specific on-target effect.
-
Possible Cause: At higher concentrations, small molecule inhibitors can exhibit off-target effects.[10]
-
Solution 1: Use a Negative Control Analog. If available, use a structurally similar but biologically inactive version of the inhibitor. This compound should not produce the same biological effect.[10]
-
Solution 2: Use a Structurally Unrelated Inhibitor. Confirm the phenotype using a different inhibitor that targets the same protein (Haspin) but has a distinct chemical structure.[10]
-
Solution 3: Perform a Target Knockdown. Use a genetic method like siRNA or CRISPR/Cas9 to reduce or eliminate Haspin kinase expression. If the resulting phenotype matches that of LDN-209929 treatment, it provides strong evidence for an on-target effect.[10]
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Thr3) Inhibition
This protocol describes a method to verify the inhibitory activity of LDN-209929 by measuring the phosphorylation of its direct downstream target, Histone H3.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, U2OS) in a 6-well plate and grow to 70-80% confluency.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of LDN-209929 in anhydrous DMSO.
-
Perform serial dilutions in cell culture medium to prepare 2X working solutions. (e.g., 20 µM, 2 µM, 200 nM, 20 nM, 2 nM).
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in media).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2X working solutions to the wells to achieve a 1X final concentration.
-
Incubate for the desired time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-Histone H3 (Thr3) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for Total Histone H3 or a loading control (e.g., GAPDH, β-Actin) to confirm equal protein loading.
Caption: Workflow for a Western blot experiment to detect p-H3 inhibition.
Signaling Pathway
Caption: Simplified signaling pathway of Haspin Kinase in mitosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. LDN-209929 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 4. LDN 209929 2HCl | CAS#:1784281-97-5 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Selectivity Showdown: LDN-209929 Dihydrochloride Eclipses LDN-192960 in Target Specificity
For researchers in kinase signaling and drug development, the choice of a chemical probe with high selectivity is paramount to generating reliable and interpretable data. This guide provides a head-to-head comparison of LDN-209929 dihydrochloride and its analog, LDN-192960, highlighting the superior selectivity profile of LDN-209929 for Haspin kinase over DYRK2 and other off-targets.
LDN-192960 is a potent inhibitor of both Haspin and Dual-specificity Tyrosine-regulated Kinase 2 (DYRK2)[1][2][3]. While effective, its dual activity can complicate the interpretation of experimental results. In contrast, this compound, an optimized analog of LDN-192960, demonstrates a significantly more selective inhibition of Haspin kinase, with a 180-fold greater selectivity over DYRK2[4]. This enhanced specificity makes LDN-209929 a more precise tool for dissecting the cellular functions of Haspin.
Quantitative Selectivity Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds against a panel of kinases, quantitatively demonstrating the superior selectivity of this compound.
| Kinase Target | This compound IC50 (nM) | LDN-192960 IC50 (nM) | Fold Selectivity (LDN-209929 vs. LDN-192960 for Haspin) |
| Haspin | 55 [4] | 10 [1][2][3] | 5.5x less potent, but significantly more selective |
| DYRK2 | 9900 [4] | 48 [1][2][3] | 180-fold more selective for Haspin |
| DYRK1A | Not specified | 100[2] | - |
| DYRK3 | Not specified | 19[2] | - |
| CLK1 | Not specified | 210[2] | - |
| PIM1 | Not specified | 720[2][5] | - |
| TRKB | Not specified | 720[5] | - |
| ROS | Not specified | >10,000[5] | - |
| HIPK1 | Not specified | >10,000[5] | - |
| HIPK2 | Not specified | >10,000[5] | - |
| PIM-2 | Not specified | 91,000[5] | - |
Signaling Pathways
Haspin and DYRK2 are serine/threonine kinases involved in distinct cellular processes. Understanding their signaling pathways is crucial for interpreting the effects of their inhibitors.
Caption: Haspin Kinase Signaling Pathway during Mitosis.
Caption: Overview of DYRK2 Kinase Signaling Pathways.
Experimental Protocols
The determination of IC50 values is a critical component of kinase inhibitor profiling. Below is a representative protocol for an in vitro kinase assay.
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol is a generalized procedure based on methodologies used for kinase inhibitor screening[1].
-
Reagent Preparation :
-
Kinase Buffer: 50 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Brij-35.
-
Enzyme: Purified recombinant Haspin or DYRK2 kinase diluted in kinase buffer.
-
Substrate: Biotinylated peptide substrate (e.g., biotinylated H3(1-21) for Haspin) diluted in kinase buffer.
-
ATP Solution: ATP diluted in kinase buffer to the desired concentration (e.g., near the Km for the kinase).
-
Test Compounds: this compound and LDN-192960 are serially diluted in DMSO and then further diluted in kinase buffer.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (APC) in a TR-FRET dilution buffer.
-
-
Assay Procedure :
-
Add 2 µL of the diluted test compound solutions to the wells of a 384-well assay plate.
-
Add 3 µL of the enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 10-60 minutes).
-
Stop the reaction by adding 10 µL of 50 mM EDTA.
-
Add 10 µL of the detection reagent mixture (Europium-labeled antibody and Streptavidin-APC).
-
Incubate at room temperature for at least 2 hours to allow for signal development.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
-
Data Analysis :
-
The TR-FRET ratio is calculated from the fluorescence emissions.
-
The percent inhibition is determined relative to high (no enzyme) and low (DMSO vehicle) controls.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for an In Vitro Kinase TR-FRET Assay.
Conclusion
The data clearly indicates that while both LDN-192960 and this compound are potent Haspin inhibitors, this compound offers a significantly improved selectivity profile. Its 180-fold reduced activity against DYRK2 makes it a superior chemical probe for studying the specific cellular roles of Haspin kinase, minimizing the confounding effects of off-target inhibition. For researchers aiming to specifically interrogate the Haspin signaling pathway, this compound is the recommended tool.
References
Cross-Validation of Haspin Inhibition: A Comparative Guide to LDN-209929 Dihydrochloride and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methods for inhibiting the mitotic kinase Haspin: the small molecule inhibitor LDN-209929 dihydrochloride and siRNA-mediated gene knockdown. Haspin plays a crucial role in regulating chromosome alignment and segregation during mitosis, primarily through the phosphorylation of histone H3 at threonine 3 (H3T3ph).[1][2] Both pharmacological inhibition and genetic knockdown of Haspin are valuable tools for studying its function and for exploring its potential as a therapeutic target in oncology. This guide presents a side-by-side analysis of their effects on cellular processes, supported by experimental data and detailed protocols.
Performance Comparison: LDN-209929 vs. Haspin siRNA
The following tables summarize the quantitative effects of this compound and haspin siRNA on key cellular phenotypes. It is important to note that the data presented is compiled from multiple studies and may not represent a direct head-to-head comparison within a single experimental system.
Table 1: Effects on Cell Cycle Progression and Viability
| Parameter | This compound (or similar potent inhibitors) | siRNA Knockdown of Haspin | Reference |
| Cell Viability (IC50) | Potent inhibition of cell proliferation. For the similar inhibitor CHR-6494, IC50 values in cancer cell lines like HCT-116, HeLa, and MDA-MB-231 are in the nanomolar range. | Significant reduction in cell proliferation and viability. | [3] |
| Mitotic Index | Increase in the percentage of cells in the G2/M phase of the cell cycle. Treatment with CHR-6494 increased the G2/M population from a baseline of 8-15% to 30-50%. | Leads to an increased mitotic index with an accumulation of cells in prometaphase. | [2][3] |
| Apoptosis | Induction of apoptosis following prolonged mitotic arrest. | Can induce apoptosis as a consequence of mitotic catastrophe. | [3] |
Table 2: Effects on Mitotic Phenotypes
| Parameter | This compound (or similar potent inhibitors) | siRNA Knockdown of Haspin | Reference |
| Chromosome Misalignment | Causes significant chromosome congression defects, phenocopying the effects of haspin siRNA. | Results in a high percentage of cells with misaligned chromosomes. | [2][3] |
| Spindle Formation | Can lead to the formation of multipolar spindles and centrosome amplification. | Depletion of haspin is associated with an increased number of γ-tubulin foci, indicative of centrosomal defects and multipolar spindles. | [3] |
| Histone H3 Thr-3 Phosphorylation (H3T3ph) | Potently inhibits H3T3ph. The inhibitor 5-iodotubercidin (5-ITu) causes a dramatic reduction in H3T3ph levels. | Efficiently reduces the levels of H3T3ph in mitotic cells. | [1][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Haspin signaling pathway and points of intervention.
Caption: Experimental workflow for comparing LDN-209929 and haspin siRNA.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
-
Cell Lines: HeLa, U2OS, or other relevant cancer cell lines.
-
Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in multi-well plates at a desired density.
-
After 24 hours, treat cells with varying concentrations of LDN-209929 or a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) before analysis.
-
-
siRNA Knockdown of Haspin:
-
Use a commercially available, validated siRNA targeting haspin and a non-targeting control siRNA.
-
On the day of transfection, dilute the siRNA in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to cells seeded in multi-well plates.
-
Incubate for 48-72 hours to achieve optimal protein knockdown before proceeding with subsequent assays.
-
Cell Viability Assay (MTT Assay)
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Immunofluorescence for Mitotic Phenotypes
-
Grow cells on coverslips in a multi-well plate and treat with LDN-209929 or transfect with siRNA as described above.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-α-tubulin for spindle, anti-γ-tubulin for centrosomes, anti-phospho-histone H3 (Ser10) for mitotic cells) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Image the cells using a fluorescence microscope and quantify the percentage of cells with mitotic defects (e.g., misaligned chromosomes, multipolar spindles).
Western Blot for Histone H3 Thr-3 Phosphorylation
-
After treatment, harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage polyacrylamide gel suitable for resolving low molecular weight proteins like histones.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3) overnight at 4°C.
-
As a loading control, probe a separate membrane or strip the original membrane and re-probe with an antibody against total histone H3.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the phospho-H3 (Thr3) signal to the total H3 signal.
References
- 1. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
Head-to-Head Comparison: LDN-209929 Dihydrochloride vs. MU1920 in Haspin Kinase Inhibition
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is paramount for elucidating the biological functions of a target protein. This guide provides a detailed head-to-head comparison of two notable Haspin kinase inhibitors, LDN-209929 dihydrochloride and MU1920, summarizing their performance based on available experimental data.
Haspin (Haploid germ cell-specific nuclear protein kinase) is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) to the centromere, ensuring accurate chromosome segregation. Inhibition of Haspin kinase is a promising therapeutic strategy for cancers that are highly dependent on mitotic fidelity.
I. Overview of Inhibitors
This compound emerged from a structure-activity relationship (SAR) study of acridine analogs. It was identified as a potent and selective inhibitor of Haspin kinase.
MU1920 is described as a highly potent and selective ATP-competitive inhibitor of Haspin kinase, positioning it as a valuable chemical probe for studying Haspin biology.
II. Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and MU1920 based on in vitro kinase assays.
| Parameter | This compound | MU1920 |
| Target | Haspin Kinase | Haspin Kinase |
| IC50 (Haspin) | 55 nM[1] | 6 nM[1][2] |
| Selectivity | 180-fold selective over DYRK2 (IC50 = 9.9 µM)[1] | Described as "highly selective" |
| Mechanism | ATP-competitive | ATP-competitive[1] |
Note: A lower IC50 value indicates higher potency.
III. Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following are the likely experimental protocols used to generate the IC50 data for these inhibitors, based on the primary literature for Haspin kinase inhibitor screening.
A. In Vitro Haspin Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is a common method for high-throughput screening of kinase inhibitors. The protocol described by Patnaik et al. (2008) was likely employed for the initial characterization of compounds like LDN-209929.[3][4][5][6]
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of Haspin kinase by 50% (IC50).
Materials:
-
Recombinant Haspin kinase
-
Biotinylated Histone H3 (1-21) peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phospho-Histone H3 (Thr3) antibody (donor fluorophore)
-
Streptavidin-Allophycocyanin (SA-APC) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound or MU1920)
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then diluted in assay buffer.
-
Enzyme and Substrate Addition: Recombinant Haspin kinase and the biotinylated H3 peptide substrate are added to the wells of the assay plate.
-
Inhibitor Incubation: The test compound at various concentrations is added to the wells containing the enzyme and substrate, and the mixture is incubated at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at room temperature.
-
Reaction Termination and Detection: The reaction is stopped by the addition of a detection mix containing EDTA, the Europium-labeled anti-phospho-H3(Thr3) antibody, and SA-APC.
-
Signal Measurement: After an incubation period to allow for antibody binding and FRET to occur, the plate is read on a TR-FRET-compatible plate reader. The ratio of the fluorescence emission at the acceptor and donor wavelengths is calculated.
-
Data Analysis: The TR-FRET signal is proportional to the amount of phosphorylated substrate. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
B. Kinase Selectivity Profiling
To determine the selectivity of an inhibitor, its activity is tested against a panel of other kinases.
Objective: To assess the inhibitory activity of the compound against a broad range of kinases to determine its selectivity profile.
Procedure:
-
The test compound (e.g., LDN-209929) is screened against a large panel of purified kinases (e.g., the KINOMEscan™ platform or similar services).
-
The assays are typically run at a fixed concentration of the inhibitor (e.g., 10 µM) and a fixed concentration of ATP (often at or near the Km for each kinase).
-
The percentage of inhibition for each kinase is determined.
-
For kinases that show significant inhibition, a full dose-response curve is generated to determine the IC50 value.
-
The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for the primary target (Haspin).
IV. Signaling Pathway and Experimental Workflow Diagrams
Haspin Kinase Signaling Pathway in Mitosis
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, leading to the recruitment of the Chromosomal Passenger Complex (CPC) to the centromere, which is essential for proper chromosome segregation during mitosis. Both LDN-209929 and MU1920 inhibit Haspin kinase activity.
Experimental Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 value of a kinase inhibitor using a TR-FRET assay.
V. Conclusion
Both this compound and MU1920 are potent inhibitors of Haspin kinase. Based on the available IC50 data, MU1920 demonstrates approximately 9-fold greater potency in vitro compared to LDN-209929.
For researchers requiring a highly potent tool compound for cellular or in vivo studies where target engagement at lower concentrations is critical, MU1920 appears to be the superior choice. However, the selectivity profile of MU1920 against a broad panel of kinases is not as well-documented in the public domain as that of LDN-209929, which has a confirmed 180-fold selectivity over DYRK2.
References
- 1. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of small molecule inhibitors of the mitotic kinase haspin by high-throughput screening using a homogeneous time-resolved fluorescence resonance energy transfer assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
IC50 value of LDN-209929 dihydrochloride compared to other kinase inhibitors.
Understanding Kinase Inhibition and IC50
Protein kinases are a large family of enzymes that play crucial roles in regulating a multitude of cellular processes.[1][2] Their dysregulation is often implicated in diseases such as cancer and inflammatory disorders, making them prime targets for therapeutic intervention.[1] Kinase inhibitors are small molecules designed to block the activity of these enzymes, and a key measure of their effectiveness is the IC50 value. This value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% under defined experimental conditions.[3] It is important to note that IC50 values can be influenced by experimental conditions, such as the concentration of ATP, the substrate, and the specific assay format used.
Comparative Analysis of Kinase Inhibitor IC50 Values
To provide a clear comparison, the following table summarizes the IC50 values of several well-known kinase inhibitors against their primary kinase targets. This data, gathered from various studies, highlights the diversity in potency and selectivity among these compounds.
| Kinase Inhibitor | Target Kinase(s) | IC50 Value | Cell Line / Assay Conditions |
| Dasatinib | BCR-ABL, SRC | 0.14 µM | HCT 116 cells |
| Dasatinib | BCR-ABL, SRC | 0.67 µM | MCF7 cells |
| Sorafenib | Raf/Mek/Erk pathway | 18.6 µM | HCT 116 cells |
| Sorafenib | Raf/Mek/Erk pathway | 16.0 µM | MCF7 cells |
| Lazertinib | EGFR (T790M mutant) | 1.7 - 20.6 nM | In vitro kinase assays |
| YK-2-69 | DYRK2 | 9 nM | In vitro kinase assay |
| 7a | Lck | 23 nM | In vitro kinase assay |
This table presents a selection of IC50 values and is not an exhaustive list. The potency of an inhibitor can vary significantly based on the cell line and assay conditions.
Experimental Protocol for IC50 Determination: ADP-Glo™ Kinase Assay
A widely used method for determining the IC50 values of kinase inhibitors is the luminescence-based ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase's activity.
Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase buffer
-
Test inhibitor compound (at various concentrations)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the kinase inhibitor in the appropriate kinase buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted inhibitor or vehicle to the wells of a 384-well plate.
-
Add the kinase enzyme solution to each well.
-
Allow the inhibitor and enzyme to pre-incubate for a set period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light. Incubate for another 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding of kinase inhibitor evaluation, the following diagrams illustrate a typical experimental workflow for IC50 determination and a simplified representation of a signaling pathway targeted by kinase inhibitors.
Caption: Workflow for IC50 determination using an ADP-Glo assay.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
Validating the anti-proliferative effects of LDN-209929 dihydrochloride in different cancer cell lines.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-cancer therapeutics, the inhibition of mitotic kinases has emerged as a promising strategy. Among these, haspin kinase, a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis, represents a compelling target. This guide provides a comparative analysis of the anti-proliferative effects of haspin kinase inhibitors, with a focus on LDN-209929 dihydrochloride and its alternatives, supported by available experimental data.
Executive Summary
This compound is a potent and selective inhibitor of haspin kinase, demonstrating significant activity in biochemical assays. While cellular anti-proliferative data for LDN-209929 is not extensively available in the public domain, this guide leverages data from other well-characterized haspin kinase inhibitors, such as CHR-6494, to provide a comprehensive overview of the potential of this class of compounds in oncology research. Inhibition of haspin kinase typically leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This guide presents a comparative analysis of the biochemical potency of various haspin inhibitors and the cellular anti-proliferative effects of CHR-6494 across different cancer cell lines. Detailed experimental protocols and visual representations of the underlying signaling pathway and experimental workflow are also provided to facilitate further research in this area.
Comparison of Haspin Kinase Inhibitors
The following tables summarize the available quantitative data for this compound and other representative haspin kinase inhibitors.
Table 1: Biochemical Potency of Haspin Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Selectivity |
| This compound | Haspin | 55 [1] | 180-fold over DYRK2 [1] |
| MU1920 | Haspin | 6[1] | High |
| LDN-192960 | Haspin/DYRK2 | 10 / 48[1] | Dual inhibitor |
| CHR-6494 | Haspin | 2[1] | Potent and selective |
| LJ4827 | Haspin | 0.155[1] | Highly potent |
Table 2: Anti-proliferative Effects of CHR-6494 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | XTT | 757.1 | [2] |
| MCF7 | Breast Cancer | XTT | 900.4 | [2] |
| SKBR3 | Breast Cancer | XTT | 1530 | [2] |
| BxPC-3-Luc | Pancreatic Cancer | XTT | 849.0 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and replication of scientific findings.
Cell Viability Assay (XTT Assay)
This protocol is adapted from studies evaluating the anti-proliferative effects of CHR-6494.[2][3]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the haspin kinase inhibitor (e.g., 0.01–100 μM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm) after a 1-2 hour incubation with the XTT reagent.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis
This protocol is based on the investigation of the effects of CHR-6494 on the cell cycle.[2]
-
Cell Treatment: Treat cancer cells with the haspin kinase inhibitor at various concentrations for a specified period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Science
Diagrams are powerful tools for understanding complex biological pathways and experimental procedures.
References
- 1. Haspin Kinase (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Off-Target Landscape of Haspin Inhibitors: A Comparative Analysis
A deep dive into the selectivity profiles of various haspin inhibitors reveals a diverse landscape of off-target effects, a critical consideration for their development as therapeutic agents. This guide provides a comparative analysis of prominent haspin inhibitors, summarizing their on-target potency and off-target interactions with supporting data, detailed experimental protocols, and pathway visualizations to aid researchers in navigating the complexities of haspin-targeted drug discovery.
Haspin, a serine/threonine kinase that plays a pivotal role in mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3ph), has emerged as an attractive target for anti-cancer therapies.[1][2][3] The development of small molecule inhibitors against haspin has shown promise in preclinical studies. However, as with many kinase inhibitors, off-target activity remains a significant hurdle, potentially leading to unforeseen side effects and confounding experimental results. This guide offers an objective comparison of the off-target profiles of several widely studied haspin inhibitors, including CHR-6494, LDN-192960, 5-Iodotubercidin (5-ITu), and CX-6258.
Comparative Analysis of Off-Target Effects
The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic index. The following table summarizes the available quantitative data on the off-target effects of various haspin inhibitors. It is important to note that the extent of off-target profiling varies between compounds, with some having been subjected to broad-panel kinome screening while others have more limited data available.
| Inhibitor | Haspin IC₅₀ | Primary Off-Targets | Other Notable Off-Targets (IC₅₀/Inhibition %) | Data Source Type |
| CHR-6494 | 2 nM[4] | Reported to be highly selective.[5] | Data from broad-panel screening is not widely available. It has been noted to have meaningful selectivity against a panel of 10 kinases including DYRK1A and CLK1.[6] | In vitro kinase assays, cellular assays[4][7][8] |
| LDN-192960 | 10 nM[9][10] | DYRK2 (48 nM)[9][10] | CLK1 (210 nM), DYRK1A (100 nM), DYRK3 (19 nM), PIM1 (720 nM)[9] | Kinome screening (270 kinases)[11] |
| 5-Iodotubercidin (5-ITu) | Potent inhibitor (specific IC₅₀ not consistently reported) | Adenosine Kinase (26 nM) | CK1 (400 nM), Insulin Receptor Tyrosine Kinase (3.5 µM), PKA (5-10 µM), CK2 (10.9 µM), PKC (27.7 µM) | In vitro kinase assays[1] |
| CX-6258 | Potent inhibitor (specific IC₅₀ not consistently reported) | Pim-1 (5 nM), Pim-2 (25 nM), Pim-3 (16 nM)[12][13] | MYLK4[14] | KINOMEscan assay[14] |
| LDN-209929 | 55 nM | DYRK2 (9.9 µM) | Reported to have 180-fold selectivity for Haspin over DYRK2.[5] | In vitro kinase assays[5] |
Haspin Signaling Pathway in Mitosis
Haspin kinase is a key regulator of chromosome alignment and segregation during mitosis. Its primary substrate is histone H3, which it phosphorylates at threonine 3. This phosphorylation event (H3T3ph) creates a docking site for the Chromosomal Passenger Complex (CPC), a multi-protein complex essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation. The CPC includes the kinase Aurora B, whose localization and activity at the centromere are dependent on the H3T3ph mark established by haspin.
Experimental Workflow for Off-Target Identification
Identifying the off-target effects of kinase inhibitors is a multi-step process that typically begins with broad, in vitro screening and progresses to more targeted cellular and in vivo validation.
Experimental Protocols
In Vitro Kinase Profiling (e.g., KINOMEscan™)
This method provides a quantitative measure of inhibitor binding to a large panel of kinases.
Objective: To determine the dissociation constant (Kd) or percent inhibition of a test compound against a comprehensive panel of purified, recombinant kinases.
Materials:
-
Test compound (e.g., haspin inhibitor) dissolved in DMSO.
-
KINOMEscan™ assay platform (DiscoverX or similar) which includes:
-
DNA-tagged kinases.
-
Immobilized, active-site directed ligands on a solid support (e.g., beads).
-
Assay buffer.
-
Quantitative PCR (qPCR) reagents.
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Binding Assay: a. Combine the DNA-tagged kinase, the immobilized ligand, and the test compound in the assay buffer. A control reaction without the test compound is also prepared. b. Incubate the mixture to allow for competitive binding between the test compound and the immobilized ligand to the kinase's active site.
-
Washing: Wash the solid support to remove unbound kinase.
-
Elution: Elute the bound kinase from the solid support.
-
Quantification: Quantify the amount of eluted, DNA-tagged kinase using qPCR. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
-
Data Analysis: The results are typically expressed as percent inhibition relative to the control or as a Kd value calculated from a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of an inhibitor within a cellular context by measuring changes in the thermal stability of the target protein.
Objective: To determine if a compound binds to and stabilizes its target protein in intact cells.
Materials:
-
Cell line of interest.
-
Test compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease and phosphatase inhibitors.
-
Equipment for heat treatment (e.g., PCR thermocycler).
-
Centrifuge.
-
SDS-PAGE and Western blot reagents.
-
Antibody specific to the target protein (Haspin).
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble, non-denatured proteins from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.
-
Data Analysis: An increase in the melting temperature (the temperature at which 50% of the protein is denatured) of the target protein in the presence of the compound indicates binding and stabilization, thus confirming target engagement.
Conclusion
The comparative analysis of haspin inhibitors highlights a spectrum of selectivity profiles. While some inhibitors like CHR-6494 are reported to be highly selective, others exhibit significant off-target activity against kinases from different families, such as DYRK, CLK, and Pim kinases. Understanding these off-target effects is paramount for the rational design of more specific and effective haspin inhibitors and for the accurate interpretation of their biological effects in preclinical and clinical settings. The provided experimental protocols and workflow diagrams serve as a guide for researchers to rigorously characterize the selectivity of novel haspin inhibitors and advance the development of this promising class of anti-cancer agents.
References
- 1. Identification of the glycogenic compound 5-iodotubercidin as a general protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility of LDN-209929 Dihydrochloride from Various Suppliers
For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of chemical reagents is paramount for reproducible experimental outcomes. This guide provides a framework for comparing the performance of LDN-209929 dihydrochloride, a potent and selective haspin kinase inhibitor, from different suppliers. By implementing the outlined experimental protocols, researchers can generate crucial data to assess the quality and activity of their compounds, mitigating the risk of experiment variability.
LDN-209929 is a valuable tool for studying the role of haspin kinase in mitosis. Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3ph), a critical event for proper chromosome alignment and segregation during cell division.[1][2] Given the specificity of this inhibitor, variations in purity or the presence of impurities between batches or suppliers could significantly impact experimental results. This guide outlines a series of validation experiments to compare the chemical purity, in vitro potency, and cellular activity of this compound from multiple sources.
Signaling Pathway of Haspin Kinase and Inhibition by LDN-209929
The following diagram illustrates the established signaling pathway of haspin kinase and the inhibitory action of LDN-209929.
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, a key step for mitotic progression. LDN-209929 inhibits this process.
Experimental Workflow for Comparative Analysis
This workflow provides a step-by-step process for evaluating and comparing this compound from different suppliers.
References
Benchmarking LDN-209929 dihydrochloride's performance against a known standard.
This guide provides a comparative analysis of LDN-209929 dihydrochloride against its known analogue, LDN-192960, both potent inhibitors of Haspin kinase. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of LDN-209929's performance.
Data Presentation
The following table summarizes the in vitro inhibitory activities of this compound and LDN-192960 against Haspin kinase and the off-target kinase DYRK2. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Selectivity (DYRK2/Haspin) |
| This compound | Haspin | 55 | DYRK2 | 9900 | 180-fold |
| LDN-192960 | Haspin | 10 | DYRK2 | 48 | 4.8-fold |
Executive Summary
This compound emerges as a highly selective inhibitor of Haspin kinase. While its potency against Haspin is slightly lower than that of LDN-192960 (IC50 of 55 nM vs. 10 nM), it exhibits a significantly improved selectivity profile. LDN-209929 is 180-fold more selective for Haspin over the closely related kinase DYRK2, whereas LDN-192960 shows only a 4.8-fold selectivity. This enhanced selectivity of LDN-209929 suggests a reduced potential for off-target effects mediated by DYRK2 inhibition, making it a more precise tool for studying the cellular functions of Haspin kinase and a potentially more targeted therapeutic candidate.
Experimental Protocols
The following are detailed methodologies for key experiments to assess and compare the performance of Haspin kinase inhibitors like LDN-209929 and LDN-192960.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the enzymatic activity of Haspin kinase by measuring the incorporation of radioactively labeled phosphate from [γ-³³P]ATP into a substrate.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide (amino acids 1-21) as substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
This compound and LDN-192960 (dissolved in DMSO)
-
96-well filter plates
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitors (LDN-209929 and LDN-192960) in kinase reaction buffer.
-
In a 96-well plate, add the kinase reaction buffer, the Histone H3 substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Haspin Kinase Activity Assay (H3T3 Phosphorylation)
This assay measures the ability of the inhibitors to suppress the phosphorylation of Histone H3 at Threonine 3 (H3T3ph) in a cellular context.
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
This compound and LDN-192960 (dissolved in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H3 (Thr3)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of LDN-209929 or LDN-192960 for a specified duration (e.g., 2-4 hours).
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against H3T3ph.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of H3T3ph staining within the nucleus of each cell.
-
Calculate the percentage of inhibition of H3T3 phosphorylation for each inhibitor concentration relative to a DMSO control.
-
Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Haspin Kinase Signaling Pathway
Caption: Haspin Kinase Signaling Pathway and Inhibition.
Experimental Workflow: Biochemical Kinase Inhibition Assay
Caption: Workflow for a Radiometric Biochemical Kinase Assay.
Safety Operating Guide
Safeguarding Researchers: A Guide to Personal Protective Equipment for Handling LDN-209929 Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent, novel compounds. This guide provides essential, immediate safety and logistical information for the use of LDN-209929 dihydrochloride, a small molecule inhibitor. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of potential exposure to this compound in a laboratory setting are inhalation, skin and eye contact, and ingestion. Therefore, a comprehensive PPE strategy is essential. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2]
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with disposable nitrile gloves is recommended.[1][2] | To prevent skin contact and absorption. The outer glove should be removed immediately after any contact with the chemical. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1][2] When there is a splash hazard, a face shield should be worn in addition to safety glasses or goggles.[2] | To protect eyes from splashes, aerosols, or airborne particles. |
| Skin and Body Protection | A fully buttoned lab coat should be worn.[1][3] Long pants and closed-toe shoes are mandatory to protect legs and feet from potential spills.[2][3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-certified respirator (e.g., N95 for solids) may be necessary.[1] | To prevent inhalation of the solid compound or aerosols. |
Operational Plan: Safe Handling and Storage
All handling of this compound, including weighing and solution preparation, must be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials
All waste contaminated with this compound must be treated as hazardous chemical waste.[1]
Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, disposable lab coats), weigh papers, and other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.[1][4] |
| Liquid Waste | Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.[1] Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
Personal Protective Equipment (PPE) Ensemble
Caption: Personal Protective Equipment for handling this compound.
In the event of a spill, evacuate the immediate area and follow your institution's established procedures for hazardous chemical spills. A spill kit should be readily available in the laboratory.
By adhering to these safety protocols, researchers can minimize their risk of exposure and maintain a safe working environment when handling this compound. It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain a comprehensive SDS from the supplier before commencing any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
